molecular formula C28H33NO5 B1147084 N-Benzyl N-Demethyl Trimebutine-d5

N-Benzyl N-Demethyl Trimebutine-d5

Numéro de catalogue: B1147084
Poids moléculaire: 468.6 g/mol
Clé InChI: FTABTAJMFUXTFE-YRYIGFSMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Benzyl N-Demethyl Trimebutine-d5, also known as this compound, is a useful research compound. Its molecular formula is C28H33NO5 and its molecular weight is 468.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[2-[benzyl(methyl)amino]-3,3,4,4,4-pentadeuterio-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO5/c1-6-28(23-15-11-8-12-16-23,29(2)19-21-13-9-7-10-14-21)20-34-27(30)22-17-24(31-3)26(33-5)25(18-22)32-4/h7-18H,6,19-20H2,1-5H3/i1D3,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTABTAJMFUXTFE-YRYIGFSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Benzyl N-Demethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Benzyl N-Demethyl Trimebutine-d5, a deuterated analog of a trimebutine (B1183) metabolite. This document outlines a detailed synthetic pathway, experimental protocols, and in-depth characterization methodologies, including data presentation and visualization, to support research and development in the pharmaceutical sciences.

Introduction

This compound is the deuterium-labeled form of N-Benzyl N-Demethyl Trimebutine, a metabolite of the gastrointestinal motility modifier, Trimebutine. Deuterium-labeled compounds are of significant interest in pharmaceutical research, primarily for their use as internal standards in pharmacokinetic studies and for investigating metabolic pathways. The substitution of hydrogen with deuterium (B1214612) can also subtly alter the metabolic profile of a drug, a strategy sometimes employed to enhance its pharmacokinetic properties. This guide details a feasible synthetic route and the analytical characterization of this specific isotopically labeled compound.

Compound Profile:

ParameterValue
Compound Name This compound
CAS Number 1330189-05-3[1]
Molecular Formula C₂₈H₂₈D₅NO₅[1]
Molecular Weight 468.60 g/mol [1]
Structure 3,4,5-Trimethoxybenzoic acid 2-(N-benzyl-N-methylamino)-2-phenylbutyl-d5 ester

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The proposed pathway begins with the N-benzylation of the commercially available deuterated intermediate, 2-(Methylamino)-2-phenylbutanol-d5, followed by esterification with 3,4,5-trimethoxybenzoyl chloride.

Synthesis_Pathway cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Esterification Intermediate_1 2-(Methylamino)-2-phenylbutanol-d5 Intermediate_2 2-(N-Benzyl-N-methylamino)-2-phenylbutanol-d5 Intermediate_1->Intermediate_2 Reagent_1 Benzyl Bromide, K₂CO₃, Acetonitrile Reagent_1->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product Reagent_2 3,4,5-Trimethoxybenzoyl chloride, Triethylamine, Dichloromethane Reagent_2->Final_Product Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials: 2-(Methylamino)-2-phenylbutanol-d5 Benzyl bromide 3,4,5-Trimethoxybenzoyl chloride Step1 N-Benzylation Start->Step1 Step2 Esterification Step1->Step2 Crude_Product Crude N-Benzyl N-Demethyl Trimebutine-d5 Step2->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure N-Benzyl N-Demethyl Trimebutine-d5 Purification->Pure_Product HPLC HPLC (Purity) Pure_Product->HPLC MS Mass Spectrometry (Identity) Pure_Product->MS NMR NMR (Structure) Pure_Product->NMR Final_Data Complete Characterization Data HPLC->Final_Data MS->Final_Data NMR->Final_Data

References

Physicochemical Properties of N-Benzyl N-Demethyl Trimebutine-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl N-Demethyl Trimebutine-d5 is a deuterated analog of a metabolite of Trimebutine (B1183). Trimebutine is a non-competitive spasmolytic agent with affinity for peripheral delta-, mu-, and kappa-opioid receptors, as well as acting on intestinal calcium and potassium channels. It is utilized in the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. The deuterated form, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies of Trimebutine, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of its physicochemical properties, analytical methodologies, and the pharmacological context of its parent compound.

Physicochemical Data

PropertyValueSource
Chemical Name 3,4,5-Trimethoxybenzoic acid 2-(N-benzyl-N-methylamino)-2-phenylbutyl-d5 ester[1]
Synonyms N-Benzyl N-Monodesmethyltrimebutine-d5[1]
CAS Number 1330189-05-3[2]
Molecular Formula C₂₈H₂₈D₅NO₅[2]
Molecular Weight 468.60 g/mol [2]
Physical State White Solid[3]
Solubility Soluble in Dichloromethane[3]
Melting Point Not explicitly reported. The non-deuterated parent drug, Trimebutine, has a reported melting point of 78-82 °C.[4]N/A
Boiling Point Not reported.N/A
pKa Not experimentally determined. Computational prediction methods for non-aqueous solvents could provide an estimate.[5][6]N/A

Experimental Protocols

Detailed experimental data for this compound are not widely published. The following protocols are representative methodologies used in pharmaceutical development for determining key physicochemical and analytical parameters.

Determination of Melting Point (Capillary Method)

This protocol outlines a standard procedure for determining the melting point of a solid crystalline substance.

G Workflow for Melting Point Determination A Sample Preparation: Dry and powder the solid sample. B Capillary Tube Packing: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min). C->D E Observation: Observe the sample through a magnifying lens. D->E F Record Temperatures: Record the temperature at which melting begins and the temperature at which the sample is completely liquid. E->F G Result: The melting point range is obtained. F->G

Caption: Workflow for Melting Point Determination.

Solubility Assessment (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.[7][8][9]

G Workflow for Shake-Flask Solubility Assessment A Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer, dichloromethane). B Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. A->B C Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. B->C D Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV). C->D E Result: Solubility is expressed as mass per unit volume (e.g., mg/mL). D->E

Caption: Workflow for Shake-Flask Solubility Assessment.

Analytical Characterization: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the quantification of this compound and its non-deuterated counterpart in biological matrices.[10][11]

G Workflow for HPLC-MS/MS Analysis A Sample Preparation: Protein precipitation or liquid-liquid extraction of the biological sample (e.g., plasma). B Chromatographic Separation: Inject the extracted sample onto an HPLC column (e.g., C18) for separation of the analyte from other matrix components. A->B C Ionization: Introduce the eluent into the mass spectrometer and ionize the analyte (e.g., using Electrospray Ionization - ESI). B->C D Mass Analysis (MS1): Select the precursor ion corresponding to the analyte's mass-to-charge ratio (m/z). C->D E Fragmentation (CID): Fragment the precursor ion in the collision cell. D->E F Mass Analysis (MS2): Analyze the resulting product ions. E->F G Detection and Quantification: Monitor specific precursor-to-product ion transitions for quantification. F->G

Caption: Workflow for HPLC-MS/MS Analysis.

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and isotopic labeling of this compound.

  • ¹H NMR: Will show a reduction in signal intensity or absence of signals corresponding to the positions of deuterium (B1214612) substitution.

  • ²H NMR: Will show signals at the chemical shifts corresponding to the positions of the deuterium atoms.

  • ¹³C NMR: Can provide information on the carbon skeleton and confirm the overall structure.[12][13]

Due to the deuteration, specific considerations for sample preparation and data acquisition are necessary, such as using a non-deuterated solvent for ²H NMR.

Signaling Pathways of Parent Compound: Trimebutine

Trimebutine exerts its pharmacological effects through a complex mechanism involving multiple targets in the gastrointestinal tract.

Opioid Receptor Modulation

Trimebutine and its active metabolite, N-desmethyltrimebutine (nortrimebutine), act as agonists at peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors. This interaction modulates gastrointestinal motility and visceral sensitivity.

G Trimebutine's Opioid Receptor Signaling A Trimebutine / Nortrimebutine B μ, κ, δ Opioid Receptors (on enteric neurons) A->B C Modulation of Neurotransmitter Release (e.g., Acetylcholine, Substance P) B->C D Regulation of Gastrointestinal Motility C->D E Modulation of Visceral Sensation (Pain Relief) C->E

Caption: Trimebutine's Opioid Receptor Signaling.

Ion Channel Modulation

Trimebutine directly affects smooth muscle cells by modulating ion channel activity, contributing to its spasmolytic effects. It has a dual, concentration-dependent effect on gut motility.

G Trimebutine's Ion Channel Modulation cluster_0 Low Concentrations cluster_1 High Concentrations A Trimebutine B Inhibition of K+ Channels A->B C Membrane Depolarization B->C D Increased Motility C->D E Trimebutine F Inhibition of L-type Ca2+ Channels E->F G Reduced Ca2+ Influx F->G H Decreased Motility (Spasmolysis) G->H

Caption: Trimebutine's Ion Channel Modulation.

Conclusion

This compound is an indispensable tool for the bioanalytical quantification of Trimebutine and its metabolites. While specific physicochemical data for this deuterated standard are limited, established pharmaceutical methodologies can be applied for its characterization. Understanding the complex pharmacology of the parent compound, Trimebutine, provides the necessary context for its application in drug metabolism and pharmacokinetic research. This guide serves as a foundational resource for scientists and researchers working with this important analytical standard.

References

N-Benzyl N-Demethyl Trimebutine-d5 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Trimebutine (B1183) and its Derivatives

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of Trimebutine and its primary active metabolite, N-monodesmethyltrimebutine (nor-trimebutine). The compound of interest, N-Benzyl N-Demethyl Trimebutine-d5, is a deuterated analogue of a trimebutine derivative.[1][2] Deuterated compounds are frequently synthesized for research purposes, often serving as internal standards in analytical assays or to investigate drug metabolism and pharmacokinetics. As such, the core pharmacological activity is best understood through the actions of Trimebutine and its metabolites.

Trimebutine is a multifaceted spasmolytic agent utilized in the treatment of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[3][4] Its therapeutic efficacy stems from a complex mechanism of action that involves the modulation of ion channels and interaction with opioid receptors within the gastrointestinal tract.[4] This dual functionality allows it to normalize gut motility, alleviating symptoms of both hypermotility and hypomotility.[3][5]

Core Mechanism of Action

The pharmacological effects of Trimebutine and its active metabolite, nor-trimebutine, are primarily exerted through two main pathways: modulation of ion channels in smooth muscle cells and interaction with peripheral opioid receptors in the enteric nervous system.

Ion Channel Modulation

Trimebutine and nor-trimebutine directly influence the activity of several key ion channels in gastrointestinal smooth muscle cells, thereby regulating contractility.

  • Sodium Channel Blockade: Both Trimebutine and its metabolite nor-trimebutine are effective blockers of voltage-gated sodium channels in sensory neurons.[6] This action is believed to contribute to its local anesthetic properties and visceral analgesic effects.[7] Nor-trimebutine, in particular, shows a potent inhibitory effect on veratridine-induced glutamate (B1630785) release, which is comparable to the local anesthetic bupivacaine.[6]

  • Calcium Channel Inhibition: Trimebutine inhibits voltage-dependent L-type calcium channels in a concentration and voltage-dependent manner.[8] It displays a higher affinity for the inactivated state of these channels.[8] By blocking the influx of calcium into smooth muscle cells, Trimebutine reduces the amplitude of spontaneous contractions, leading to an antispasmodic effect, particularly at higher concentrations.[3][5]

  • Potassium Channel Inhibition: Trimebutine also inhibits outward potassium currents, including both Ca2+-dependent (IKCa) and Ca2+-independent (IKv) potassium currents.[9] This inhibition leads to membrane depolarization, which can enhance muscle contractions at lower concentrations.[3][9] This dual, concentration-dependent effect on ion channels underpins Trimebutine's ability to both stimulate and inhibit gut motility.[3]

Opioid Receptor Agonism

Trimebutine and its metabolites act as agonists at peripheral opioid receptors (mu, kappa, and delta) in the enteric nervous system.[4][10][11] This interaction contributes to the regulation of gastrointestinal motility and visceral sensitivity. It has a notable affinity for μ-opioid receptors, though lower than that of morphine.[10][12] This opioid receptor activity is crucial for its ability to induce premature phase III of the migrating motor complex, which helps to normalize bowel function.[11]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Trimebutine and its primary active metabolite, N-monodesmethyltrimebutine (nor-trimebutine).

CompoundTargetAssayParameterValue (µM)Reference
Trimebutine Sodium Channels[3H]batrachotoxin bindingKi2.66 ± 0.15[6]
Sodium Currents (DRG neurons)ElectrophysiologyIC500.83 ± 0.09[6]
Potassium Currents (DRG neurons)ElectrophysiologyIC5023 ± 6[6]
Ca2+ Current (ileal smooth muscle)Electrophysiology (HP -40mV)IC507[8]
Ca2+ Current (ileal smooth muscle)Electrophysiology (HP -60mV)IC5036[8]
Ca2+-independent K+ current (IKv)ElectrophysiologyIC507.6[9]
Ca2+-dependent K+ current (IKCa)ElectrophysiologyIC5023.5[9]
Nor-trimebutine Sodium Channels[3H]batrachotoxin bindingKi0.73 ± 0.02[6]
Sodium Currents (DRG neurons)ElectrophysiologyIC501.23 ± 0.19[6]
Veratridine-induced glutamate releaseFunctional AssayIC508.5[6]

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to Trimebutine's mechanism of action.

Trimebutine_Signaling_Pathway cluster_membrane Smooth Muscle Cell Membrane cluster_opioid Enteric Neuron Membrane cluster_effects Physiological Effects TMB Trimebutine / Nor-trimebutine Na_channel Voltage-Gated Na+ Channel TMB->Na_channel Inhibits Ca_channel L-type Ca2+ Channel TMB->Ca_channel Inhibits K_channel K+ Channels (IKv, IKCa) TMB->K_channel Inhibits Na_influx Influx Na_channel->Na_influx Analgesia Visceral Analgesia Na_channel->Analgesia Ca_influx Influx Ca_channel->Ca_influx Contraction_dec Decreased Contraction (Antispasmodic) Ca_channel->Contraction_dec K_ion K+ K_channel->K_ion Contraction_inc Increased Contraction (Prokinetic) K_channel->Contraction_inc Na_ion Na+ Na_ion->Na_channel Ca_ion Ca2+ Ca_ion->Ca_channel K_efflux Efflux K_ion->K_efflux Opioid_receptor μ, δ, κ Opioid Receptors Motility_reg Motility Regulation Opioid_receptor->Motility_reg TMB2 Trimebutine / Nor-trimebutine TMB2->Opioid_receptor Agonist

Caption: Signaling pathway of Trimebutine and Nor-trimebutine.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_electro Patch-Clamp Electrophysiology prep Prepare Cerebral Cortex Membranes radioligand Add [3H]batrachotoxin (radioligand for Na+ channels) prep->radioligand test_compound Add Trimebutine or Nor-trimebutine (competitor) radioligand->test_compound incubate Incubate test_compound->incubate measure Measure Bound Radioactivity incubate->measure calculate Calculate Ki measure->calculate isolate Isolate Dorsal Root Ganglia (DRG) Neurons or Smooth Muscle Cells patch Whole-Cell Patch Clamp Configuration isolate->patch record_base Record Baseline Ion Currents (Na+, K+, Ca2+) patch->record_base apply_drug Apply Trimebutine or Nor-trimebutine record_base->apply_drug record_drug Record Ion Currents in Presence of Drug apply_drug->record_drug calculate_ic50 Calculate IC50 record_drug->calculate_ic50

References

The Pharmacokinetic Profile of Deuterated Trimebutine Metabolites: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetics of deuterated trimebutine (B1183) and its metabolites. By leveraging the kinetic isotope effect, deuterium (B1214612) substitution has been investigated as a strategy to modulate the metabolic fate of trimebutine, a spasmolytic agent used for irritable bowel syndrome (IBS) and other gastrointestinal motility disorders. This document synthesizes available data on the metabolic pathways, details relevant experimental methodologies, and visualizes the associated signaling mechanisms.

Executive Summary

Trimebutine undergoes extensive first-pass metabolism, primarily through two competing pathways: N-demethylation and ester hydrolysis. Its main active metabolite is N-monodesmethyltrimebutine (nortrimebutine). Studies utilizing deuterium-labeled analogues of trimebutine metabolites have been instrumental in elucidating these complex metabolic routes. The foundational research in this area demonstrates that deuteration can significantly alter the preference for these pathways, providing a tool to potentially improve the drug's pharmacokinetic profile. This guide will delve into the specifics of these findings, presenting the available quantitative data, the methodologies used to obtain it, and the underlying biological pathways.

Comparative Pharmacokinetics of Trimebutine and its Deuterated Metabolites

While comprehensive pharmacokinetic parameters (Cmax, Tmax, AUC) for deuterated trimebutine itself are not extensively available in public literature, studies on its deuterated metabolites offer significant insights into how isotopic substitution affects its metabolic fate. The primary study in this domain involved the simultaneous administration of trimebutine maleate (B1232345) and a deuterium-labeled version of its hydrolyzed metabolite, 2-dimethylamino-2-phenylbutanol-d3.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters for non-deuterated trimebutine and its primary active metabolite, N-desmethyltrimebutine, in humans, which serve as a baseline for understanding the potential impact of deuteration.

Table 1: Pharmacokinetic Parameters of Trimebutine (Non-Deuterated) in Healthy Volunteers

ParameterValueConditions
Tmax (Peak Plasma Time) 0.80 - 1.5 hoursSingle oral dose
Cmax (Max. Concentration) Dose-dependentSingle oral dose
t½ (Elimination Half-life) ~2.77 hoursSingle 200 mg oral dose
Protein Binding Minimal (~5%)in vivo and in vitro
Excretion Predominantly renal (~94%)Oral administration

Table 2: Pharmacokinetic Parameters of N-desmethyltrimebutine (Non-Deuterated) in Healthy Volunteers

ParameterValueConditions
Tmax (Peak Plasma Time) 1.0 - 2.0 hoursFollowing oral trimebutine
Cmax (Max. Concentration) Higher than parent drugFollowing oral trimebutine
t½ (Elimination Half-life) ~9.2 hoursFollowing oral trimebutine
Bioavailability Main entity in plasmaDue to high first-pass metabolism

Note: The data for these tables is compiled from multiple sources providing pharmacokinetic data on non-deuterated trimebutine and its metabolites.[1][2]

A pivotal study using a deuterium-labeled metabolite provided a qualitative comparison of urinary metabolite excretion in animal models, highlighting the impact of deuteration on metabolic pathways.[3]

Table 3: Relative Urinary Excretion of Alcohol-Moiety Metabolites in Dogs

Compound AdministeredMetabolite ProfileImplication
Trimebutine N-demethylated metabolites > Hydrolyzed metabolitePreferential N-demethylation followed by hydrolysis
Deuterated Hydrolyzed Metabolite (d3) Hydrolyzed metabolite >> N-demethylated metabolitesPredominance of direct conjugation over N-demethylation

This table is a qualitative summary based on the findings of Miura et al. (1989), which showed the order of quantities of metabolites.[3]

Experimental Protocols

The following sections detail the methodologies employed in the study of deuterated trimebutine metabolites.

In Vivo Animal Studies Protocol

This protocol is based on the foundational study investigating the metabolic pathways of trimebutine using a deuterated metabolite.[3]

  • Animal Models: Male Beagle dogs and Wistar rats.

  • Drug Administration: Simultaneous oral administration of trimebutine maleate (e.g., 10 or 50 µmol/kg) and its deuterium-labeled hydrolyzed metabolite, 2-dimethylamino-2-phenylbutanol-d3.

  • Sample Collection: Urine is collected over a 24-hour period post-administration.

  • Sample Preparation for GC/MS Analysis:

    • An aliquot of urine is adjusted to an alkaline pH.

    • Extraction of metabolites is performed using an organic solvent (e.g., dichloromethane).

    • The organic layer is evaporated to dryness.

    • Derivatization of the residue is carried out to improve volatility for GC analysis (e.g., using N,O-bis(trimethylsilyl)acetamide).

  • GC/MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column suitable for separating drug metabolites (e.g., a fused silica (B1680970) column with a non-polar stationary phase).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A gradient temperature program is used to ensure the separation of different metabolites.

    • Mass Spectrometer: Operated in electron impact (EI) mode. Data is acquired in selected ion monitoring (SIM) mode to quantify the specific deuterated and non-deuterated metabolites based on their characteristic mass-to-charge ratios (m/z).

In Vitro Metabolism Studies Protocol
  • Preparation of Liver Microsomes: Liver microsomes are prepared from dogs and rats to study enzymatic activities.[3]

  • Incubation: Trimebutine or its deuterated metabolite is incubated with the liver microsomes in the presence of an NADPH-generating system.

  • Analysis: The reaction is stopped, and the mixture is analyzed by HPLC or GC/MS to determine the rate of N-demethylation and ester hydrolysis.[3][4]

Signaling Pathways and Mechanism of Action

Trimebutine exerts its effects on gastrointestinal motility through a complex interaction with multiple receptor systems. Its primary mechanism involves agonism at peripheral opioid receptors and modulation of ion channels.[5] More recent research has also implicated its role in modulating inflammatory pathways.[6]

Opioid Receptor Signaling

Trimebutine acts as an agonist at μ, κ, and δ opioid receptors in the gastrointestinal tract.[5][7][8] This interaction leads to a dual effect on intestinal motility, either stimulating or inhibiting contractions depending on the physiological state of the gut.[9]

G Trimebutine Trimebutine Opioid_Receptors μ, κ, δ Opioid Receptors (Peripheral) Trimebutine->Opioid_Receptors G_Protein G-protein Coupling Opioid_Receptors->G_Protein Ion_Channels Modulation of Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels Neurotransmitter Regulation of Neurotransmitter Release (e.g., Acetylcholine) G_Protein->Neurotransmitter Smooth_Muscle Smooth Muscle Contraction/Relaxation Ion_Channels->Smooth_Muscle Neurotransmitter->Smooth_Muscle Motility Modulation of GI Motility Smooth_Muscle->Motility

Trimebutine's Opioid Receptor Signaling Pathway.
Anti-inflammatory Signaling Pathway

Recent studies have shown that trimebutine can suppress inflammatory responses by inhibiting Toll-like receptor (TLR) signaling pathways in macrophages.[6]

G LPS LPS (TLR4 Stimulant) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IRAK1 IRAK1 Activation TLR4->IRAK1 Trimebutine Trimebutine Trimebutine->IRAK1 Inhibits ERK_JNK ERK1/2 & JNK Activation IRAK1->ERK_JNK NF_kB NF-κB Activation IRAK1->NF_kB Proinflammatory Pro-inflammatory Cytokine Production (e.g., IL-6) ERK_JNK->Proinflammatory NF_kB->Proinflammatory

Trimebutine's Anti-inflammatory Pathway via TLR4.

Experimental Workflow and Logical Relationships

The process of studying the pharmacokinetics of deuterated trimebutine metabolites follows a logical progression from synthesis to in vivo analysis.

G cluster_synthesis Synthesis & Formulation cluster_invivo In Vivo Study cluster_analysis Bioanalytical Phase cluster_data Data Interpretation Synthesis Synthesis of Deuterated Trimebutine Metabolite Formulation Pharmaceutical Formulation Synthesis->Formulation Administration Oral Administration to Animal Model Formulation->Administration Sample_Collection Urine/Plasma Sample Collection Administration->Sample_Collection Extraction Metabolite Extraction Sample_Collection->Extraction Derivatization Derivatization (for GC/MS) Extraction->Derivatization GCMS GC/MS or LC-MS/MS Analysis Derivatization->GCMS Quantification Quantification of Metabolites GCMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Workflow for Deuterated Trimebutine Metabolite Study.

Conclusion

The use of deuterium-labeled compounds has been a valuable tool in understanding the metabolic pathways of trimebutine. The available evidence indicates that deuteration can shift the metabolic preference away from N-demethylation and towards conjugation, which could have significant implications for the drug's efficacy and side-effect profile. While detailed quantitative pharmacokinetic data for deuterated trimebutine itself remains to be fully elucidated in the public domain, the foundational studies provide a strong basis for further research. The experimental protocols and signaling pathway information presented in this guide offer a framework for scientists and drug development professionals to design and interpret future studies in this promising area of pharmaceutical research.

References

Deuterium Isotope Effects on Trimebutine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine (B1183), a spasmolytic agent used for functional gastrointestinal disorders, undergoes extensive first-pass metabolism, primarily through two competing pathways: N-demethylation and ester hydrolysis. The N-demethylation pathway, mediated in large part by the cytochrome P450 enzyme CYP3A4, represents a key target for metabolic stabilization. The strategic substitution of hydrogen with its heavy isotope, deuterium (B1214612), at the N-methyl groups offers a promising approach to attenuate the rate of this metabolic process. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making it more difficult for the enzyme to cleave. This guide provides a detailed overview of trimebutine metabolism, summarizes quantitative data from key studies, details relevant experimental protocols, and discusses the rationale and potential for creating a deuterated version of trimebutine with an improved pharmacokinetic profile.

Introduction to Trimebutine Metabolism

Trimebutine (2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate) is rapidly and extensively metabolized following oral administration, leading to low systemic exposure of the parent drug.[1][2] The primary metabolic transformations are:

  • N-demethylation: Sequential removal of the two methyl groups from the tertiary amine, producing the active metabolite N-desmethyltrimebutine (nortrimebutine) and subsequently N-didesmethyltrimebutine.[3] Nortrimebutine itself possesses pharmacological activity.[3] Studies suggest that CYP3A4 is a major enzyme responsible for this pathway.

  • Ester Hydrolysis: Cleavage of the ester bond to yield 3,4,5-trimethoxybenzoic acid and 2-dimethylamino-2-phenylbutanol.[4]

These two pathways compete, and the predominance of one over the other can be influenced by factors such as species and the lipophilicity of the substrate.[4] Subsequent to these initial steps, metabolites can undergo further conjugation, such as glucuronidation.[3]

The Rationale for Deuteration

The principle behind using deuterium in drug design is the Kinetic Isotope Effect (KIE) . The C-D bond has a lower vibrational energy and is stronger than a C-H bond.[5] For a metabolic reaction where the cleavage of a C-H bond is the rate-limiting step, substituting hydrogen with deuterium can significantly slow down the reaction rate.[6]

In the case of trimebutine, the N-demethylation pathway is a prime candidate for deuteration. By replacing the hydrogen atoms on the N-methyl groups with deuterium (to create, for example, a trimebutine-d6 analog), the rate of CYP3A4-mediated metabolism at this position is expected to decrease. This could lead to several potential pharmacokinetic advantages:

  • Increased Parent Drug Exposure: A slower metabolic rate would increase the half-life (t½) and area-under-the-curve (AUC) of trimebutine.

  • Reduced Metabolite Load: The formation of N-desmethyltrimebutine would be slowed.

  • Improved Bioavailability: Attenuating first-pass metabolism could increase the amount of active parent drug reaching systemic circulation.

Visualization of Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways of trimebutine and a typical experimental workflow for studying its metabolism using isotopic labeling.

G cluster_main Trimebutine Metabolism TMB Trimebutine NDMT N-Desmethyltrimebutine (Nortrimebutine) TMB->NDMT N-Demethylation (CYP3A4) Alcohol 2-Dimethylamino-2-phenylbutanol TMB->Alcohol Ester Hydrolysis Acid 3,4,5-Trimethoxybenzoic Acid NDDMT N-Didesmethyltrimebutine NDMT->NDDMT N-Demethylation

Caption: Metabolic pathways of Trimebutine.

G cluster_workflow Isotopic Labeling Metabolism Study Workflow start Synthesize Deuterium-Labeled Substrate (e.g., Metabolite) admin Simultaneously Administer Labeled and Unlabeled Compounds (In Vivo or In Vitro) start->admin collect Collect Samples (e.g., Urine, Plasma, Microsomal Supernatant) admin->collect extract Extract Analytes collect->extract analyze Analyze by GC/MS or LC-MS/MS extract->analyze quantify Identify and Quantify Metabolites analyze->quantify end Determine Metabolic Pathway Ratios quantify->end

Caption: Workflow for a deuterium-tracer metabolism study.

Quantitative Data from Isotopic Labeling Studies

Table 1: Relative Abundance of Urinary Alcohol-Moiety Metabolites in Dogs [4]

Compound AdministeredMetabolite II (Unchanged Alcohol)Metabolite III (Mono-demethylated)Metabolite IV (Di-demethylated)Inferred Primary Pathway
Trimebutine (I)++++++N-Demethylation
Alcohol-d3 (II-d3)++++++Conjugation > N-Demethylation

(Relative abundance denoted by +, ++, +++)

Table 2: In Vitro Metabolic Activities in Liver & Intestinal Preparations [4]

SpeciesEster Hydrolyzing ActivityN-Demethylating ActivityConjugating Activity
RatHighHighLow
DogLowLowHigh

Experimental Protocols

The following protocols are based on the methodologies described in the literature for studying trimebutine metabolism.[4]

In Vivo Animal Studies (Rat and Dog Model)
  • Test Articles: Trimebutine maleate (B1232345) and a deuterated version of its hydrolyzed metabolite, 2-dimethylamino-2-phenylbutanol-d3 (Alcohol-d3).

  • Animal Models: Male Wistar rats and male beagle dogs.

  • Administration: Simultaneous oral administration of trimebutine (50 µmol/kg) and Alcohol-d3 (10 µmol/kg) suspended in a 0.5% gum arabic solution.

  • Sample Collection: Urine was collected for 24 hours post-administration using metabolism cages. Samples were stored frozen until analysis.

  • Sample Preparation for Analysis:

    • An aliquot of urine is adjusted to pH 9.5 with sodium carbonate.

    • Internal standard (e.g., an analog compound) is added.

    • Metabolites are extracted with an organic solvent like dichloromethane.

    • The organic layer is evaporated to dryness under a stream of nitrogen.

    • The residue is derivatized (e.g., with trifluoroacetic anhydride) to improve chromatographic properties and mass spectrometric sensitivity.

  • Analysis: The derivatized extract is analyzed by Gas Chromatography/Mass Spectrometry (GC/MS) to separate and quantify the parent alcohol-moiety metabolites and their demethylated products.

In Vitro Metabolism (Liver Microsomes)
  • Preparation of Microsomes:

    • Livers and small intestines are excised from rats and dogs.

    • Tissues are homogenized in a cold buffer solution (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).

    • The homogenate is centrifuged at 9,000g for 20 minutes to remove cell debris (supernatant is the S9 fraction).

    • The S9 fraction is then ultracentrifuged at 105,000g for 60 minutes. The resulting pellet is the microsomal fraction.

    • The pellet is washed, re-suspended in buffer, and protein concentration is determined (e.g., by the Lowry method).

  • Incubation for N-demethylation:

    • The incubation mixture contains: liver microsomes (e.g., 0.5 mg protein/mL), substrate (trimebutine), and a buffer solution.

    • The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • The mixture is incubated in a shaking water bath at 37°C for a specified time (e.g., 20 minutes).

    • The reaction is terminated by adding a quenching solvent (e.g., ice-cold acetone).

  • Analysis: The amount of metabolite (e.g., N-desmethyltrimebutine) formed is quantified, often by measuring the production of formaldehyde (B43269) using a specific colorimetric reagent (e.g., Nash's reagent).

Conclusion and Future Directions

The metabolism of trimebutine is well-characterized, with N-demethylation and ester hydrolysis being the principal pathways. The use of deuterium-labeled tracers has been instrumental in elucidating the competitive nature of these routes in different species.[4] While these studies did not focus on creating a metabolically stable deuterated drug, they laid the essential groundwork.

The logical next step in drug development would be the synthesis and evaluation of trimebutine deuterated at the N-methyl positions (trimebutine-d6). Such a compound is predicted to exhibit a significant kinetic isotope effect, leading to attenuated CYP3A4-mediated N-demethylation. This would likely result in an improved pharmacokinetic profile, characterized by a longer half-life and greater systemic exposure of the parent compound. Future research should focus on head-to-head in vitro microsomal stability assays and in vivo pharmacokinetic studies comparing trimebutine with its deuterated analog to quantify the therapeutic potential of this modification.

References

Technical Guide: N-Benzyl N-Demethyl Trimebutine-d5 (CAS: 1330189-05-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Benzyl N-Demethyl Trimebutine-d5, a deuterated analog of a Trimebutine (B1183) metabolite. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visualizations to support its application in scientific research, particularly in pharmacokinetic and metabolic studies.

Core Compound Information

This compound is a stable isotope-labeled compound used as an intermediate in the preparation of labeled Trimebutine metabolites. Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of Trimebutine and its metabolites in biological matrices.

Physicochemical Properties
PropertyValue
CAS Number 1330189-05-3
Molecular Formula C₂₈H₂₈D₅NO₅
Molecular Weight 468.60 g/mol
Appearance White to Off-White Solid
Solubility Soluble in Methanol (B129727), Acetonitrile (B52724), DMSO, and Dichloromethane
Storage Store at 2-8°C, protected from light

Scientific Context: Trimebutine and its Metabolism

To understand the application of this compound, it is essential to be familiar with the pharmacology of its parent compound, Trimebutine.

Trimebutine is a gastrointestinal motility regulator used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] Its mechanism of action is complex, primarily involving interaction with peripheral opioid receptors (μ, δ, and κ) and modulation of ion channels (calcium and potassium) in the smooth muscle of the gut.[1]

Trimebutine undergoes extensive first-pass metabolism in the liver, with two primary pathways:

  • N-demethylation: This process leads to the formation of N-desmethyltrimebutine (nor-trimebutine), which is the main active metabolite.[1]

  • Ester hydrolysis: This pathway results in the cleavage of the ester bond.[2][3]

The deuterated internal standard, this compound, is designed to mimic the behavior of the N-demethylated metabolite during sample analysis, ensuring accurate quantification.

Trimebutine Signaling and Metabolic Pathways

The following diagrams illustrate the key signaling and metabolic pathways of Trimebutine.

Trimebutine_Signaling_Pathway Trimebutine Signaling Pathway in Gut Smooth Muscle cluster_receptors Opioid Receptors cluster_channels Ion Channels Trimebutine Trimebutine mu_receptor μ-opioid Trimebutine->mu_receptor Agonist effect delta_receptor δ-opioid Trimebutine->delta_receptor Agonist effect kappa_receptor κ-opioid Trimebutine->kappa_receptor Agonist effect Ca_channel L-type Ca²⁺ Channel Trimebutine->Ca_channel Inhibition K_channel K⁺ Channel Trimebutine->K_channel Modulation G_protein G-protein coupling mu_receptor->G_protein delta_receptor->G_protein kappa_receptor->G_protein Modulation Modulation of Motility Ca_channel->Modulation K_channel->Modulation G_protein->Modulation

Caption: Trimebutine's multifaceted signaling pathway in gastrointestinal smooth muscle cells.

Trimebutine_Metabolism_Pathway Trimebutine Metabolism Pathway Trimebutine Trimebutine NorTrimebutine N-desmethyltrimebutine (nor-trimebutine) (Active Metabolite) Trimebutine->NorTrimebutine N-demethylation (CYP450) Hydrolysis_Product Ester Hydrolysis Products Trimebutine->Hydrolysis_Product Esterase Excretion Urinary Excretion NorTrimebutine->Excretion Hydrolysis_Product->Excretion

Caption: Primary metabolic pathways of Trimebutine in the liver.

Experimental Protocols

This compound is ideally suited as an internal standard for the quantification of Trimebutine's active metabolite, N-desmethyltrimebutine, in biological samples. Below is a representative experimental protocol for LC-MS/MS analysis.

Quantification of N-desmethyltrimebutine in Human Plasma

Objective: To determine the concentration of N-desmethyltrimebutine in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

Materials:

  • Human plasma (K₂EDTA as anticoagulant)

  • N-desmethyltrimebutine reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of N-desmethyltrimebutine and the IS in methanol at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the N-desmethyltrimebutine stock solution with 50:50 (v/v) methanol:water to create calibration standards.

    • Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in methanol.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the IS working solution.

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions N-desmethyltrimebutine: [Precursor ion]⁺ → [Product ion]⁺IS (d5): [Precursor ion+5]⁺ → [Product ion]⁺
Collision Energy Optimized for each transition

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.

  • Determine the concentration of N-desmethyltrimebutine in the unknown samples by interpolation from the calibration curve.

Experimental Workflow Diagram

LC_MS_Workflow LC-MS/MS Workflow for N-desmethyltrimebutine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 100 µL Plasma Sample Add_IS Add 20 µL IS (d5) Plasma_Sample->Add_IS Protein_Precipitation Add 300 µL Cold ACN Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Evaporate_Reconstitute Evaporate & Reconstitute Vortex_Centrifuge->Evaporate_Reconstitute LC_Injection Inject 5 µL onto LC column Evaporate_Reconstitute->LC_Injection MS_Detection Detect by MS/MS (MRM) LC_Injection->MS_Detection Peak_Integration Integrate Peak Areas MS_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: A typical workflow for the quantification of N-desmethyltrimebutine in plasma.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Trimebutine and its active metabolite, N-desmethyltrimebutine, obtained from various studies. These values can vary depending on the study population and dosage.

Pharmacokinetic Parameters of Trimebutine (200 mg oral dose)
ParameterValueReference
Tmax (h) 0.88[1]
Cmax (ng/mL) Varies significantly-
t½ (h) 2.77[1]
Oral Bioavailability (%) ~100 (maleate salt)[1]
Pharmacokinetic Parameters of N-desmethyltrimebutine (after 200 mg Trimebutine oral dose)
ParameterValueReference
Tmax (h) 1.0 - 2.0[4]
Cmax (ng/mL) ~700 - 1500[4]
t½ (h) 7.0 - 11.0[4]
AUC₀-t (ng·h/mL) ~3000 - 6000[4]

Note: Cmax and AUC values for N-desmethyltrimebutine are significantly higher than those of the parent drug due to extensive first-pass metabolism.

Conclusion

This compound is a critical tool for researchers and drug development professionals engaged in the study of Trimebutine. Its use as an internal standard in LC-MS/MS assays allows for the generation of highly accurate and precise pharmacokinetic and metabolic data for Trimebutine's primary active metabolite. This technical guide provides the foundational knowledge and procedural outlines necessary for the effective implementation of this deuterated compound in a research setting.

References

The Biological Activity of N-Benzyl N-Demethyl Trimebutine-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of N-Benzyl N-Demethyl Trimebutine-d5. This compound is a deuterated and benzyl-protected synthetic intermediate of N-monodesmethyltrimebutine (nortrimebutine), the principal and pharmacologically active metabolite of Trimebutine (B1183). While this compound itself is not biologically active, its relevance lies in its role as a labeled precursor for studying nortrimebutine. This document will, therefore, focus on the well-documented biological activities of nortrimebutine, including its mechanism of action, effects on various physiological systems, and relevant experimental data.

Introduction: From Trimebutine to its Active Metabolite

Trimebutine is a spasmolytic agent utilized in the treatment of irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.[1][2] It exerts its effects through a complex mechanism involving interactions with opioid receptors and ion channels in the gastrointestinal tract.[3] Following oral administration, Trimebutine undergoes extensive first-pass metabolism in the liver, leading to the formation of its primary active metabolite, N-monodesmethyltrimebutine, also known as nortrimebutine.[2][4][5][6] Nortrimebutine is largely responsible for the sustained therapeutic effects of Trimebutine.[5]

The subject of this guide, this compound, is a stable isotope-labeled synthetic intermediate. The deuterium (B1214612) labeling (-d5) facilitates its use in pharmacokinetic and metabolic studies, while the N-benzyl group serves as a protecting group during chemical synthesis. For the purpose of understanding its biological relevance, this guide will focus on the activity of the de-benzylated and non-deuterated form, nortrimebutine.

Metabolic Pathway of Trimebutine

Trimebutine is rapidly absorbed and metabolized, with nortrimebutine being the major pharmacologically active metabolite.[4][5] The metabolic cascade can proceed through sequential N-demethylation and hydrolysis.

Trimebutine Trimebutine Nortrimebutine N-monodesmethyltrimebutine (Nortrimebutine) Trimebutine->Nortrimebutine Hepatic First-Pass Metabolism (N-demethylation) HydrolysisProducts Hydrolysis Products Trimebutine->HydrolysisProducts Ester Hydrolysis Didesmethyltrimebutine N-didesmethyltrimebutine Nortrimebutine->Didesmethyltrimebutine Second N-demethylation Nortrimebutine->HydrolysisProducts Ester Hydrolysis

Caption: Metabolic pathway of Trimebutine.

Mechanism of Action of Nortrimebutine

Nortrimebutine shares and, in some cases, enhances the multimodal mechanism of action of its parent compound, Trimebutine. Its effects are primarily mediated through interactions with ion channels and opioid receptors.

Interaction with Ion Channels

A significant aspect of nortrimebutine's activity is its ability to modulate various ion channels, contributing to its local anesthetic and spasmolytic effects.

  • Sodium Channels: Nortrimebutine is a potent blocker of voltage-gated sodium channels.[7] This action is believed to underlie its local anesthetic properties and its ability to reduce visceral hypersensitivity, a key feature of IBS.[8]

  • Potassium Channels: Trimebutine has been shown to have limited effects on potassium currents.[7]

  • Calcium Channels: While Trimebutine inhibits L-type calcium channels at high concentrations, studies on nortrimebutine's specific effects on calcium channels are less detailed but it is presumed to contribute to the overall effect on smooth muscle contractility.[1]

cluster_Neuron Sensory Neuron Nortrimebutine Nortrimebutine NaChannel Voltage-gated Sodium Channel Nortrimebutine->NaChannel Blocks GlutamateRelease Glutamate (B1630785) Release NaChannel->GlutamateRelease Inhibits PainSignal Pain Signal Transmission GlutamateRelease->PainSignal Reduces

Caption: Nortrimebutine's action on sodium channels.

Opioid Receptor Modulation

Both Trimebutine and nortrimebutine act as agonists at peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors in the gastrointestinal tract.[1][2][3] This interaction is crucial for the regulation of intestinal motility, where it can either stimulate or inhibit contractions depending on the physiological state of the gut.[2]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data from preclinical studies on nortrimebutine and its parent compound, Trimebutine.

Table 1: Affinity for Sodium Channels

CompoundTargetAssayKi (μM)Reference
Nortrimebutine (nor-TMB) Sodium Channels[3H]batrachotoxin displacement0.73 ± 0.02 [7]
Trimebutine (TMB)Sodium Channels[3H]batrachotoxin displacement2.66 ± 0.15[7]
BupivacaineSodium Channels[3H]batrachotoxin displacement7.1 ± 0.9[7]

Table 2: Inhibition of Ion Currents and Neurotransmitter Release

CompoundEffectIC50 (μM)Experimental ModelReference
Nortrimebutine (nor-TMB) Block of sodium currents1.23 ± 0.19 Rat dorsal root ganglia neurons[7]
Trimebutine (TMB)Block of sodium currents0.83 ± 0.09Rat dorsal root ganglia neurons[7]
Nortrimebutine (nor-TMB) Block of veratridine-induced glutamate release8.5 Rat spinal cord slices[7]
Trimebutine (TMB)Block of veratridine-induced glutamate release>100 (50% inhibition at 100 μM)Rat spinal cord slices[7]
Trimebutine (TMB)Block of potassium currents23 ± 6 (at 10 μM)Rat dorsal root ganglia neurons[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following outlines the key experimental protocols used to characterize the biological activity of nortrimebutine.

Radioligand Binding Assay for Sodium Channel Affinity
  • Objective: To determine the binding affinity of nortrimebutine to sodium channels.

  • Methodology:

    • Preparation of rat cerebral cortex membranes.

    • Incubation of membranes with the radioligand [3H]batrachotoxin in the presence of various concentrations of the test compound (nortrimebutine, Trimebutine, or bupivacaine).

    • Separation of bound and free radioligand by filtration.

    • Quantification of radioactivity using liquid scintillation counting.

    • Calculation of the inhibition constant (Ki) using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for Ion Channel Blockade
  • Objective: To measure the inhibitory effect of nortrimebutine on sodium and potassium currents.

  • Methodology:

    • Isolation and culture of dorsal root ganglia neurons from rats.

    • Whole-cell patch-clamp recordings to measure ionic currents.

    • Application of voltage protocols to elicit sodium or potassium currents.

    • Perfusion of the cells with varying concentrations of nortrimebutine or Trimebutine.

    • Measurement of the reduction in current amplitude to determine the half-maximal inhibitory concentration (IC50).

Glutamate Release Assay
  • Objective: To assess the effect of nortrimebutine on neurotransmitter release.

  • Methodology:

    • Preparation of rat spinal cord slices.

    • Pre-incubation of slices with the test compound (nortrimebutine or Trimebutine).

    • Stimulation of glutamate release using veratridine.

    • Collection of the superfusate.

    • Quantification of glutamate concentration in the superfusate using high-performance liquid chromatography (HPLC).

    • Calculation of the IC50 value for the inhibition of glutamate release.

cluster_Workflow Experimental Workflow for Glutamate Release Assay A 1. Prepare Rat Spinal Cord Slices B 2. Pre-incubate with Nortrimebutine A->B C 3. Stimulate with Veratridine B->C D 4. Collect Superfusate C->D E 5. Quantify Glutamate (HPLC) D->E F 6. Calculate IC50 E->F

Caption: Workflow for Glutamate Release Assay.

Conclusion

This compound is a valuable research tool for studying the pharmacokinetics and metabolism of Trimebutine. The biological activity of its de-protected and non-deuterated counterpart, nortrimebutine, is of significant pharmacological interest. Nortrimebutine exhibits a multimodal mechanism of action, primarily through the blockade of voltage-gated sodium channels and modulation of peripheral opioid receptors. These actions contribute to its efficacy in managing symptoms of irritable bowel syndrome and other gastrointestinal motility disorders. Further research into the specific effects of nortrimebutine on different ion channel subtypes and its downstream signaling pathways will continue to enhance our understanding of its therapeutic potential.

References

Technical Guide: N-Benzyl N-Demethyl Trimebutine-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Benzyl N-Demethyl Trimebutine-d5, a deuterated internal standard essential for the accurate quantification of trimebutine (B1183) and its metabolites in complex biological matrices. This document outlines its chemical properties, lists reputable suppliers, and offers a detailed, representative experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

Core Compound Information

This compound is the deuterium-labeled analog of N-Benzyl N-Demethyl Trimebutine, a metabolite of the gastrointestinal motility modulator, Trimebutine. The incorporation of five deuterium (B1214612) atoms provides a stable mass shift, making it an ideal internal standard for isotope dilution mass spectrometry. Its use is critical for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative methods.

Supplier and Product Information

The following table summarizes key information from various suppliers of this compound for research purposes. Please note that availability and product details are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierCAS NumberMolecular FormulaMolecular WeightPurity/GradeNotes
Santa Cruz Biotechnology 1330189-05-3[1]C₂₈H₂₈D₅NO₅[1]468.6 g/mol [1]Research GradeBiochemical for proteomics research.
MyBioSource 1330189-05-3C₂₈H₂₈D₅NO₅468.6 g/mol Research Grade[2]For metabolic research studies.[2]
Pharmaffiliates 1330189-05-3[3]C₂₈H₂₈D₅NO₅[3][4]468.60 g/mol [3][4]High PurityIntermediate in the preparation of labeled Trimebutine metabolites.[3]
Clinivex 1330189-05-3[5]C₂₈H₂₈D₅NO₅468.6 g/mol Reference StandardFor laboratory and research use only.[5]
MedChemExpress 1330189-05-3[6]C₂₈H₂₈D₅NO₅468.6 g/mol >98%Deuterium labeled N-Benzyl N-Demethyl Trimebutine.[6]
LGC Standards 1330189-05-3[7]C₂₈H₂₈D₅NO₅468.6 g/mol Neat-
United States Biological 1330189-05-3C₂₈H₂₈D₅NO₅468.6 g/mol Research GradeWhite Solid.
ChemicalBook 1330189-05-3[8]C₂₈H₃₃NO₅463.57 g/mol -Lists various suppliers.

Metabolic Pathway of Trimebutine

Trimebutine undergoes extensive first-pass metabolism in the liver. The primary active metabolite is Nortrimebutine (N-monodesmethyltrimebutine).[9] Further demethylation can occur, and hydrolysis of the ester bond is another key metabolic step.[9]

Trimebutine_Metabolism Trimebutine Trimebutine Nortrimebutine Nortrimebutine (N-monodesmethyltrimebutine) Trimebutine->Nortrimebutine N-demethylation Hydrolyzed_Metabolites Hydrolyzed Metabolites Trimebutine->Hydrolyzed_Metabolites Ester Hydrolysis Conjugated_Metabolites Conjugated Metabolites (Sulphate/Glucuronic Acid) Trimebutine->Conjugated_Metabolites Conjugation N_Didesmethyltrimebutine N-didesmethyltrimebutine Nortrimebutine->N_Didesmethyltrimebutine N-demethylation Nortrimebutine->Hydrolyzed_Metabolites Ester Hydrolysis Nortrimebutine->Conjugated_Metabolites Conjugation N_Didesmethyltrimebutine->Conjugated_Metabolites Conjugation Hydrolyzed_Metabolites->Conjugated_Metabolites Conjugation

Metabolic pathway of Trimebutine.

Experimental Protocols

While a specific, validated protocol for this compound is proprietary to the developing laboratory, a general and representative experimental workflow for the quantification of a target analyte in a biological matrix using a deuterated internal standard is provided below. This protocol is based on standard bioanalytical methods utilizing protein precipitation and LC-MS/MS.

Objective

To accurately quantify the concentration of a target analyte (e.g., N-Benzyl N-Demethyl Trimebutine) in a biological sample (e.g., plasma, urine) using this compound as an internal standard.

Materials and Reagents
  • Biological matrix (e.g., human plasma)

  • Target analyte standard

  • This compound (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes

  • Autosampler vials

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target analyte and the deuterated internal standard in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare a series of calibration standards.

  • Internal Standard Spiking Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 50 ng/mL) with acetonitrile. This will be used for protein precipitation.

Sample Preparation (Protein Precipitation)
  • Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of a blank diluent (to maintain volume consistency).

  • Spiking: Add 300 µL of the internal standard spiking solution (in cold acetonitrile) to each tube.

  • Precipitation: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Data Analysis
  • Peak Integration: Integrate the peak areas for the analyte and the internal standard for each sample.

  • Ratio Calculation: Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Quantification: Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative bioanalytical assay.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Sample->Spike_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Workflow for quantitative analysis using a deuterated internal standard.

References

A Technical Guide to N-Benzyl N-Demethyl Trimebutine-d5 in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Benzyl N-Demethyl Trimebutine-d5, a deuterated metabolite of Trimebutine, and its application as an internal standard in quantitative proteomics research. While direct proteomics studies featuring this specific molecule are not extensively published, this guide extrapolates its use based on the established principles of stable isotope labeling with mass spectrometry.

Introduction

This compound is the deuterium-labeled form of N-Benzyl N-Demethyl Trimebutine, a metabolite of the gastrointestinal motility regulator, Trimebutine.[1][2] The incorporation of five deuterium (B1214612) atoms (d5) results in a mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in complex biological samples.[3] In proteomics, such stable isotope-labeled standards are crucial for achieving high accuracy and precision in quantifying protein and peptide modifications, as well as in pharmacokinetic and metabolic studies of the parent drug.[2][4]

Core Applications in Proteomics

The primary application of this compound in a proteomics context is as an internal standard for quantitative mass spectrometry. Its utility stems from its chemical identity to the endogenous analyte, ensuring identical ionization efficiency and chromatographic behavior, while its mass difference allows for distinct detection.

Key applications include:

  • Pharmacokinetic Studies: Quantifying the concentration of Trimebutine metabolites in biological fluids (plasma, urine) and tissues over time to understand the drug's absorption, distribution, metabolism, and excretion (ADME).

  • Metabolite Identification and Quantification: Accurately measuring the levels of specific drug metabolites to assess metabolic pathways and rates.

  • Drug Monitoring: Ensuring therapeutic drug levels are maintained and avoiding toxicity.

While not directly a tool for global proteomics (i.e., identifying and quantifying thousands of proteins), it is a critical reagent in targeted proteomics and metabolomics studies that are often integrated with broader proteomics experiments to understand a drug's mechanism of action and effects on the proteome.

Quantitative Data Presentation

The utility of this compound is demonstrated in its application for generating precise quantitative data. Below is a hypothetical table illustrating how data from a typical LC-MS/MS experiment using this internal standard might be presented.

AnalyteSample IDPeak Area (Analyte)Peak Area (Internal Standard)Concentration (ng/mL)% RSD
N-Benzyl N-Demethyl TrimebutineQC_Low15,234150,8765.24.8
N-Benzyl N-Demethyl TrimebutineQC_Mid78,912151,23425.83.5
N-Benzyl N-Demethyl TrimebutineQC_High356,789149,987101.32.1
N-Benzyl N-Demethyl TrimebutineSample_0145,678150,11215.2N/A
N-Benzyl N-Demethyl TrimebutineSample_02112,345152,03437.0N/A

This table represents example data for illustrative purposes.

Experimental Protocols

A detailed methodology for a targeted quantitative analysis using this compound as an internal standard is provided below.

Objective: To quantify the concentration of N-Benzyl N-Demethyl Trimebutine in human plasma samples.

Materials:

  • N-Benzyl N-Demethyl Trimebutine (analyte standard)

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges

Protocol:

  • Standard and Internal Standard Preparation:

    • Prepare stock solutions of the analyte and internal standard in methanol (B129727) at 1 mg/mL.

    • Create a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve (e.g., 1-1000 ng/mL).

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation & SPE):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 20 µL of the internal standard working solution and vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Condition an SPE cartridge according to the manufacturer's protocol.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with an appropriate solvent to remove interferences.

    • Elute the analyte and internal standard with the elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A suitable gradient to separate the analyte from matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • N-Benzyl N-Demethyl Trimebutine: Determine precursor and product ions (e.g., Q1: m/z 464.3 -> Q3: m/z [product ion]).

        • This compound: Q1: m/z 469.3 -> Q3: m/z [corresponding product ion].

      • Optimize collision energy and other MS parameters.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard for all samples, calibrators, and quality controls.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Parent Compound: Trimebutine

The parent compound, Trimebutine, exerts its effects on the gastrointestinal tract through a complex mechanism involving opioid receptors and the modulation of ion channels.[5][6]

Trimebutine_Mechanism cluster_receptors Opioid Receptors cluster_effects Gastrointestinal Effects cluster_channels Ion Channel Modulation Trimebutine Trimebutine mu μ-opioid receptor Trimebutine->mu Agonist effect kappa κ-opioid receptor Trimebutine->kappa Agonist effect delta δ-opioid receptor Trimebutine->delta Agonist effect Ca_channel L-type Ca²⁺ Channels Trimebutine->Ca_channel Inhibition K_channel Ca²⁺-activated K⁺ Channels Trimebutine->K_channel Inhibition Motility Modulation of GI Motility mu->Motility kappa->Motility delta->Motility Sensitivity Modulation of Visceral Sensitivity Motility->Sensitivity Ca_channel->Motility K_channel->Motility

Caption: Mechanism of action of Trimebutine on GI motility.

Experimental Workflow for Quantitative Proteomics

The following diagram illustrates a typical workflow for a targeted quantitative proteomics experiment using a stable isotope-labeled internal standard.

Quantitative_Proteomics_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with N-Benzyl N-Demethyl Trimebutine-d5 (Internal Standard) Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction Spike->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC MS Mass Spectrometry (MS/MS) Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Analyte Concentration Curve->Quant

Caption: Workflow for targeted quantification using an internal standard.

Conclusion

This compound serves as a valuable tool in the field of proteomics and metabolomics, particularly for the precise and accurate quantification of its non-labeled analogue. Its use as an internal standard is fundamental to robust analytical method development for pharmacokinetic and drug metabolism studies. The methodologies and workflows described in this guide provide a framework for researchers to effectively utilize this and other stable isotope-labeled compounds in their research endeavors.

References

Methodological & Application

Application Note: High-Throughput Quantification of Trimebutine and its Metabolites in Human Plasma using LC-MS/MS with a Novel Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Abstract

This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of trimebutine (B1183) (TMB) and its primary active metabolite, N-desmethyltrimebutine (nor-TMB), in human plasma. The method utilizes a novel stable isotope-labeled internal standard, N-Benzyl N-Demethyl Trimebutine-d5, to ensure high accuracy and precision. A streamlined protein precipitation-based sample preparation protocol allows for high-throughput analysis, making this method ideal for pharmacokinetic studies in drug development. The method was validated according to regulatory guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.

Introduction

Trimebutine is a non-competitive spasmolytic agent that acts directly on the smooth muscle of the gastrointestinal tract.[1][2] It is widely prescribed for the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. The clinical efficacy of trimebutine is attributed to both the parent drug and its active metabolites, primarily N-desmethyltrimebutine (nor-TMB) and N-didemethyltrimebutine.[3][4] Accurate and reliable quantification of trimebutine and its metabolites in biological matrices is crucial for pharmacokinetic and bioavailability studies.

This application note describes a sensitive and selective LC-MS/MS method for the simultaneous determination of trimebutine and nor-TMB in human plasma. The use of a stable isotope-labeled internal standard, this compound, which is structurally similar to the analytes, minimizes variability due to matrix effects and sample processing, thereby enhancing the robustness and reliability of the assay. The simple protein precipitation extraction procedure is amenable to high-throughput automated sample processing.

Experimental Protocols

Materials and Reagents
Standard Solutions

Stock solutions of trimebutine, nor-TMB (1 mg/mL), and the internal standard (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation
  • Allow all frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

It has been noted that N-desmethyltrimebutine can form an unstable glucuronide conjugate in vivo.[5][6] For the determination of total nor-TMB, an acidification step can be introduced to hydrolyze the glucuronide.[5][6] This involves the addition of a small volume of a strong acid (e.g., perchloric acid) to the plasma sample and incubation prior to protein precipitation.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column Sun Fire C18, 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.8 mL/min
Gradient See Table 1
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temp 10°C

Table 1: Gradient Elution Program

Time (min) %A %B
0.0 95 5
1.0 70 30
2.5 10 90
3.5 10 90
3.6 95 5

| 5.0 | 95 | 5 |

Mass Spectrometry:

ParameterCondition
MS System SCIEX API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 30 psi
Temperature 550°C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Compound-Dependent Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (DP) Collision Energy (CE)
Trimebutine 388.2 165.1 80 35
nor-TMB 374.2 165.1 80 35

| this compound (IS) | 468.6 | 165.1 | 85 | 40 |

Data Presentation

The method was validated over a concentration range of 0.5-500 ng/mL for both trimebutine and nor-TMB in human plasma. The calibration curves were linear with a correlation coefficient (r²) > 0.99.

Table 3: Summary of Method Validation Parameters

Parameter Trimebutine nor-TMB
Linearity Range (ng/mL) 0.5 - 500 0.5 - 500
Correlation Coefficient (r²) > 0.998 > 0.997
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5 0.5
Intra-day Precision (%RSD) < 10% < 12%
Inter-day Precision (%RSD) < 11% < 13%
Accuracy (% Bias) Within ± 10% Within ± 12%

| Mean Recovery (%) | 95.2 | 92.8 |

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma is_addition Add 10 µL Internal Standard (this compound) plasma->is_addition vortex1 Vortex (10s) is_addition->vortex1 ppt Add 300 µL Acetonitrile vortex1->ppt vortex2 Vortex (1 min) ppt->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_separation Chromatographic Separation (C18 Column, Gradient Elution) injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM Mode) lc_separation->ms_detection data_processing Data Acquisition and Processing ms_detection->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of trimebutine and its metabolites.

signaling_pathway cluster_parent Trimebutine Metabolism TMB Trimebutine norTMB N-desmethyltrimebutine (nor-TMB) TMB->norTMB Metabolism di_norTMB N-didemethyltrimebutine norTMB->di_norTMB Further Metabolism glucuronide nor-TMB Glucuronide norTMB->glucuronide Conjugation

Caption: Simplified metabolic pathway of trimebutine.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of trimebutine and its active metabolite, nor-TMB, in human plasma. The method is sensitive, specific, and robust, with a simple and rapid sample preparation procedure. The use of the novel deuterated internal standard, this compound, ensures high accuracy and precision. This method is well-suited for high-throughput analysis in support of clinical and preclinical pharmacokinetic studies of trimebutine.

References

Application Notes and Protocols for Trimebutine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes provide detailed protocols for the sample preparation of Trimebutine (B1183) and its metabolites from biological matrices, primarily human plasma. The described methods—Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE)—are suitable for researchers, scientists, and professionals in drug development and clinical analysis. The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors.

Introduction

Trimebutine is a non-competitive spasmolytic agent that regulates intestinal motility. Accurate quantification of Trimebutine and its primary active metabolite, N-monodesmethyltrimebutine (nor-Trimebutine), in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Sample preparation is a critical step to remove interfering substances from the matrix, such as proteins and phospholipids, and to concentrate the analytes of interest, thereby improving the accuracy and sensitivity of the analytical method. This document outlines three common sample preparation techniques: Liquid-Liquid Extraction, Protein Precipitation, and Solid-Phase Extraction.

Comparative Summary of Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the required sensitivity, sample throughput, and the nature of the analytical method. Below is a summary of quantitative data for the different methods.

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Solid-Phase Extraction (SPE)
Recovery Trimebutine: ~58.2% - 90%[1][2] nor-Trimebutine: ~69.6%[1]Trimebutine: ~72% - 102.4%[3] nor-Trimebutine: ~72% - 100.9%[4][3]High and reproducible recoveries are generally expected, often >85%. Specific data for Trimebutine is not readily available in the literature, but this is a typical performance for optimized SPE methods.
Lower Limit of Quantification (LLOQ) 1 ng/mL (LC-MS/MS)[1] 20 ng/mL (HPLC-UV)[5]10 ng/mL (LC-MS/MS)[4] 0.5 µg/mL (for tablets, by HPLC)[6]Expected to be in the low ng/mL range, comparable to or better than LLE, especially with analyte concentration steps.
Matrix Effect Can be significant, but the "washing" steps can help remove some interferences.Can be pronounced due to the co-extraction of endogenous components.[4] A study reported matrix effects of 145% for Trimebutine and 171% for nor-Trimebutine.[4]Generally provides the cleanest extracts, significantly reducing matrix effects compared to LLE and PPT.
Throughput Lower, more labor-intensive.High, amenable to automation in 96-well plate formats.Moderate to high, can be automated.
Solvent Consumption High.Moderate.Lower compared to LLE.

Experimental Protocols

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

  • Sample Aliquoting: Pipette 1.0 mL of human plasma into a clean centrifuge tube.

  • Internal Standard (IS) Addition: Add the internal standard solution (e.g., 20 µL of 10 µg/mL carbamazepine (B1668303) in methanol) and vortex for 30 seconds.

  • pH Adjustment (if necessary): Adjust the sample pH to an alkaline value (e.g., pH 10-11) using a suitable buffer or base to ensure Trimebutine is in its non-ionized form, enhancing its extraction into an organic solvent.

  • Extraction: Add 7.0 mL of an appropriate organic solvent (e.g., methylene (B1212753) chloride or a mixture of n-hexane and 2-pentanol).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to 1 minute to ensure thorough mixing and facilitate the transfer of the analyte to the organic phase.

  • Centrifugation: Centrifuge the sample at 6000 x g for 15 minutes at 4°C to separate the aqueous and organic layers.[5]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 250 µL) of the mobile phase used for the chromatographic analysis.

  • Analysis: Inject an aliquot (e.g., 50 µL) of the reconstituted sample into the analytical instrument (e.g., HPLC-UV or LC-MS/MS).

LLE_Workflow cluster_sample_prep Liquid-Liquid Extraction plasma 1. Plasma Sample add_is 2. Add Internal Standard plasma->add_is extract 3. Add Extraction Solvent add_is->extract vortex 4. Vortex extract->vortex centrifuge 5. Centrifuge vortex->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis (HPLC/LC-MS) reconstitute->analysis

Liquid-Liquid Extraction Workflow
Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing proteins from biological samples by adding a precipitating agent, typically an organic solvent like acetonitrile (B52724) or an acid.

  • Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard (IS) Addition: Add the internal standard solution (e.g., 50 µL of 1 mg/L haloperidol-d4 (B1139291) in methanol).[4]

  • Precipitation: Add a precipitating agent. A common choice is acetonitrile. Add 600 µL of cold acetonitrile (a 3:1 ratio of acetonitrile to plasma) to the sample.

  • Vortexing: Vortex the mixture for approximately 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.

  • Analysis/Further Processing: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed. For the automated turbulent flow method, 50 µL of the supernatant is directly transferred for on-line extraction.[7]

PPT_Workflow cluster_sample_prep Protein Precipitation plasma 1. Plasma Sample add_is 2. Add Internal Standard plasma->add_is precipitate 3. Add Acetonitrile add_is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis Analysis (HPLC/LC-MS) supernatant->analysis

Protein Precipitation Workflow
Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while allowing interfering compounds to be washed away. This method generally results in cleaner extracts and can be used to concentrate the analyte. Although a specific protocol for Trimebutine is not extensively detailed in the literature, a general protocol using a reversed-phase cartridge (e.g., Oasis HLB or C18) can be effectively applied.

  • Sample Pre-treatment: Dilute 1.0 mL of plasma with an equal volume of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) to reduce viscosity and ensure proper interaction with the sorbent.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water. This step activates the sorbent.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of the sample dilution buffer (e.g., phosphate buffer, pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the retained Trimebutine and its metabolites with a small volume (e.g., 1 mL) of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

SPE_Workflow cluster_sample_prep Solid-Phase Extraction pretreat 1. Sample Pre-treatment condition 2. Cartridge Conditioning pretreat->condition equilibrate 3. Cartridge Equilibration condition->equilibrate load 4. Sample Loading equilibrate->load wash 5. Washing load->wash elute 6. Elution wash->elute evaporate 7. Evaporation & Reconstitution elute->evaporate analysis Analysis (HPLC/LC-MS) evaporate->analysis

References

Application Notes and Protocols for the Chromatographic Separation of Trimebutine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine (B1183) is a non-competitive spasmolytic agent that acts as a regulator of gastrointestinal motility.[1][2][3] Its mechanism of action is complex, involving interaction with peripheral opioid receptors (mu, delta, and kappa) and modulation of ion channels in the gastrointestinal tract.[2][3] Following oral administration, trimebutine undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[1][2][3] The primary and pharmacologically active metabolite is N-monodesmethyltrimebutine (nortrimebutine).[1][2][3] Further demethylation results in N-didesmethyltrimebutine, and hydrolysis of the ester bond can also occur.[1]

Accurate and robust analytical methods are crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring of trimebutine and its metabolites. This document provides detailed application notes and protocols for the chromatographic separation and quantification of trimebutine and its key metabolites in biological matrices, primarily human plasma. The methods described include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Trimebutine

Trimebutine is primarily metabolized in the liver through N-demethylation and ester hydrolysis. The major metabolic pathway involves the formation of the active metabolite N-monodesmethyltrimebutine (nortrimebutine), which can be further demethylated.

Trimebutine_Metabolism Metabolic Pathway of Trimebutine Trimebutine Trimebutine Nortrimebutine N-monodesmethyltrimebutine (Nortrimebutine - Active) Trimebutine->Nortrimebutine N-demethylation Hydrolysis_Products Hydrolysis Products (e.g., 3,4,5-trimethoxybenzoic acid) Trimebutine->Hydrolysis_Products Ester Hydrolysis Didesmethyltrimebutine N-didesmethyltrimebutine Nortrimebutine->Didesmethyltrimebutine N-demethylation Nortrimebutine->Hydrolysis_Products Ester Hydrolysis

Figure 1: Metabolic Pathway of Trimebutine

Experimental Protocols

Method 1: HPLC with UV Detection for Trimebutine and N-monodesmethyltrimebutine

This method is suitable for the simultaneous determination of trimebutine and its major active metabolite, N-monodesmethyltrimebutine, in human plasma.[4][5]

1. Sample Preparation: Liquid-Liquid Extraction

LLE_Workflow Liquid-Liquid Extraction Workflow start Start: Plasma Sample add_is Add Internal Standard (e.g., Procaine or Verapamil) start->add_is add_solvent Add Extraction Solvent (n-hexane with 2-pentanol (B3026449) or n-hexane:isopropanol) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate back_extract Back-extract into 0.1 M HCl (optional) separate->back_extract optional evaporate Evaporate to Dryness separate->evaporate back_extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Figure 2: Liquid-Liquid Extraction Workflow

Protocol:

  • To 1 mL of human plasma, add the internal standard (e.g., procaine).

  • Add 5 mL of n-hexane containing 2-pentanol (or a mixture of n-hexane and isopropanol (B130326) 99:1, v/v).[4][5]

  • Vortex for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • (Optional) For cleaner samples, back-extract the analytes into 0.1 M hydrochloric acid.[5]

  • Evaporate the organic solvent (or the acidic aqueous layer after neutralization) to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Inject an aliquot into the HPLC system.

2. Chromatographic Conditions

ParameterCondition 1[4]Condition 2[5]
Column Partisil ODS2, 10 µmC18-bonded silica, 4 µm
Mobile Phase Acetonitrile : Water : Sodium Acetate : HeptanesulfonateDetails not fully specified
Flow Rate Not specifiedNot specified
Detection UV at 265 nmUV at 267 nm
Internal Standard ProcaineVerapamil

3. Quantitative Data Summary

AnalyteRetention Time (min)[4]Linearity Range (ng/mL)LOQ (ng/mL)Recovery (%)
Trimebutine6.520 - 5000[4] / 10 - 5000[5]20[4] / 1[5]~90[4] / 95.4[5]
N-desmethyltrimebutine4.320 - 5000[4] / 25 - 25000[5]20[4] / 5[5]~90[4] / 89.4[5]
Procaine (IS)2.4---
Method 2: LC-MS/MS for Trimebutine and its Metabolites

This method offers higher sensitivity and selectivity for the simultaneous quantification of trimebutine and multiple metabolites, including N-monodesmethyltrimebutine, N-didesmethyltrimebutine, and 3,4,5-trimethoxybenzoic acid, in human plasma.[6][7]

1. Sample Preparation: Liquid-Liquid Extraction or Protein Precipitation

A generic workflow for sample preparation for LC-MS/MS analysis is presented below. Specific protocols often involve either liquid-liquid extraction as described in Method 1 or a simpler protein precipitation step.[8]

LCMS_Prep_Workflow Sample Preparation for LC-MS/MS cluster_0 Option A: Protein Precipitation cluster_1 Option B: Liquid-Liquid Extraction start Start: Plasma Sample add_is Add Internal Standard (e.g., Carbamazepine) start->add_is pp_solvent Add Precipitating Solvent (e.g., Acetonitrile) add_is->pp_solvent lle_solvent Add Extraction Solvent add_is->lle_solvent pp_vortex Vortex pp_solvent->pp_vortex pp_centrifuge Centrifuge pp_vortex->pp_centrifuge pp_supernatant Collect Supernatant pp_centrifuge->pp_supernatant inject Inject into LC-MS/MS pp_supernatant->inject lle_vortex Vortex lle_solvent->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_separate Separate Organic Layer lle_centrifuge->lle_separate lle_evaporate Evaporate lle_separate->lle_evaporate lle_reconstitute Reconstitute lle_evaporate->lle_reconstitute lle_reconstitute->inject

Figure 3: Sample Preparation for LC-MS/MS

Protocol (Liquid-Liquid Extraction Example): [7]

  • To a plasma sample, add the internal standard.

  • Perform liquid-liquid extraction as described in Method 1.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition[7]
Column YMC J'sphere C18
Mobile Phase 2 mM Ammonium Acetate (pH 6.5) : Methanol (20:80, v/v)
Flow Rate 0.2 mL/min
Ionization Electrospray Ionization (ESI), Positive-Negative Switching
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard Carbamazepine

3. Quantitative Data Summary

AnalyteLinearity Range (ng/mL)[7]LOQ (ng/mL)[7]Recovery (%)[7]
Trimebutine Maleate (B1232345)1 - 100158.2
N-monodesmethyltrimebutine1 - 500169.6
N-didesmethyltrimebutine1 - 100151.2
3,4,5-trimethoxybenzoic acid50 - 10,0005062.5

Conclusion

The described chromatographic methods provide robust and reliable approaches for the quantitative analysis of trimebutine and its metabolites in biological matrices. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the specific analytes of interest. The provided protocols and data summaries serve as a valuable resource for researchers and scientists in the field of drug development and pharmacokinetic analysis. Method validation according to regulatory guidelines is essential before implementation for clinical or bioequivalence studies.[4][9]

References

Troubleshooting & Optimization

Troubleshooting Matrix Effects with N-Benzyl N-Demethyl Trimebutine-d5: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects encountered during the analysis of N-Benzyl N-Demethyl Trimebutine using its deuterated internal standard, N-Benzyl N-Demethyl Trimebutine-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3][4] Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, and endogenous metabolites.[1]

Q2: How does this compound help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the analyte (N-Benzyl N-Demethyl Trimebutine), it co-elutes and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source.[5] By adding a known amount of the deuterated standard to each sample, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced, thus compensating for the matrix effect.[6]

Q3: Can a deuterated internal standard like this compound completely eliminate matrix effect issues?

A3: While highly effective, a deuterated internal standard may not completely eliminate all issues, especially in cases of "differential matrix effects" where the analyte and the internal standard are affected differently by the matrix.[7] This is less common but can occur due to slight differences in retention time. Therefore, thorough method development and validation are still crucial.

Q4: What are the common causes of significant matrix effects even when using a deuterated internal standard?

A4: Significant matrix effects despite using a deuterated internal standard can arise from several factors:

  • High concentrations of matrix components: Overloading the system with matrix components can lead to severe ion suppression that affects the analyte and internal standard differently.

  • Inefficient sample preparation: Failure to remove a sufficient amount of interfering substances like phospholipids can lead to significant matrix effects.

  • Poor chromatographic separation: Co-elution of the analyte and internal standard with highly suppressing matrix components can impact the results.[7]

  • Ion source contamination: Buildup of non-volatile matrix components in the ion source can lead to a general loss of signal over time.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in analyte/internal standard peak areas across a batch Inconsistent matrix effects between samples.- Optimize Sample Preparation: Improve the sample cleanup procedure to more effectively remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). - Improve Chromatographic Separation: Modify the mobile phase gradient or change the analytical column to better separate the analyte and internal standard from the ion-suppressing regions of the chromatogram.[7]
Poor peak shape (tailing or fronting) for both analyte and internal standard Column contamination or degradation. Inappropriate mobile phase pH.- Column Washing: Flush the column with a strong solvent to remove contaminants. - Column Replacement: If the issue persists, replace the analytical column. - pH Adjustment: Ensure the mobile phase pH is appropriate for the analyte's chemical properties.
Sudden drop in sensitivity for both analyte and internal standard Ion source contamination or blockage.- Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components (e.g., capillary, cone). - Check for Blockages: Inspect the sample introduction path for any physical blockages.
Inconsistent internal standard response Pipetting or dilution errors during sample preparation. Instability of the internal standard in the matrix.- Verify Pipetting Accuracy: Calibrate and verify the accuracy of all pipettes used for sample and standard preparation. - Assess Stability: Perform stability experiments to ensure the internal standard is stable throughout the sample preparation and analysis process.[5]

Data Presentation

Table 1: Illustrative Data on Matrix Effect Mitigation with this compound

The following table provides hypothetical data to illustrate the effectiveness of using a deuterated internal standard in compensating for matrix effects.

Parameter Without Deuterated IS (Analog IS) With this compound
Precision (%CV) at LLOQ 18.56.8
Accuracy (%) at LLOQ 78.297.5
Matrix Factor 0.65 (Suppression)0.98 (Compensated)

LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation. Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method

This method provides a quantitative assessment of the matrix effect.

  • Sample Preparation:

    • Set 1 (Analyte in Solution): Prepare a standard solution of N-Benzyl N-Demethyl Trimebutine and this compound in the final mobile phase composition.

    • Set 2 (Analyte in Post-Extracted Matrix): Extract blank biological matrix (at least 6 different sources) using the developed sample preparation method. Spike the extracted matrix with N-Benzyl N-Demethyl Trimebutine and this compound at the same concentration as in Set 1.[9]

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)[9]

    • An IS-Normalized MF close to 1 indicates effective compensation for the matrix effect. The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[9]

Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion

This method helps to identify the retention time regions where ion suppression or enhancement occurs.

  • Setup:

    • Infuse a standard solution of N-Benzyl N-Demethyl Trimebutine and this compound at a constant flow rate into the mass spectrometer post-column using a T-connector.

    • Simultaneously, inject an extracted blank matrix sample onto the LC column.

  • Analysis: Monitor the signal of the infused analytes over the course of the chromatographic run.

  • Interpretation: A stable baseline signal will be observed. Any dips or peaks in the baseline correspond to regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[10]

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing spike Spike with N-Benzyl N-Demethyl Trimebutine-d5 extract Protein Precipitation, LLE, or SPE spike->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Peak Area Ratio integrate->calculate quantify Quantification calculate->quantify

Caption: Workflow for bioanalytical sample analysis using a deuterated internal standard.

start High Variability or Inconsistent Results check_is Check Internal Standard Response Consistency start->check_is is_ok IS Response Consistent? check_is->is_ok investigate_prep Investigate Sample Preparation is_ok->investigate_prep Yes is_not_ok IS Response Inconsistent is_ok->is_not_ok No improve_cleanup Improve Sample Cleanup (LLE, SPE) investigate_prep->improve_cleanup optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom end Consistent Results optimize_chrom->end check_pipetting Verify Pipetting and Dilutions is_not_ok->check_pipetting check_stability Assess IS Stability check_pipetting->check_stability check_stability->end

Caption: Troubleshooting logic for inconsistent analytical results.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Trimebutine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Trimebutine (B1183) and its major metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Trimebutine that should be monitored in pharmacokinetic studies?

A1: The major and pharmacologically active metabolite of Trimebutine is N-monodesmethyltrimebutine (nor-trimebutine). Other significant metabolites that are often monitored include N-didemethyltrimebutine and 3,4,5-trimethoxybenzoic acid.[1][2] The discovery of an unstable N-desmethyltrimebutine glucuronide conjugate has also been reported, which can impact the quantification of N-desmethyltrimebutine.[3][4]

Q2: What are the typical MRM transitions for Trimebutine and its main metabolites?

A2: Multiple reaction monitoring (MRM) is the preferred mode for quantification. The protonated molecules [M+H]⁺ are typically used as precursor ions. The following table summarizes common MRM transitions.

Q3: What type of internal standard (IS) is recommended for Trimebutine analysis?

A3: A stable isotope-labeled (SIL) internal standard, such as Trimebutine-d5 or N-desmethyltrimebutine-d5, is the ideal choice to compensate for matrix effects and variability in sample processing. If a SIL-IS is unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used. Haloperidol-d4 has been used as an internal standard in some studies.[5]

Q4: What are the common sample preparation techniques for Trimebutine analysis in plasma?

A4: The most common sample preparation techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).[2][6] PPT is a simpler and faster method, often using acetonitrile (B52724) or methanol.[7] LLE can provide a cleaner extract, reducing matrix effects.[6] Solid-phase extraction (SPE) is another option for more thorough sample cleanup.[8]

LC-MS/MS Method Parameters

Optimizing LC-MS/MS parameters is critical for achieving accurate and reproducible results. The following tables provide a summary of typical starting conditions for Trimebutine analysis.

Table 1: Mass Spectrometry Parameters for Trimebutine and its Metabolites
CompoundPrecursor Ion (m/z)Product Ion (m/z)Putative Fragmentation
Trimebutine388.0343.0Loss of dimethylamine
N-monodesmethyltrimebutine374.0195.0Cleavage of the ester bond
N-didemethyltrimebutine360.2195.1Cleavage of the ester bond
3,4,5-trimethoxybenzoic acid213.1198.1Loss of a methyl group

Note: Optimal collision energies and cone/declustering potentials should be determined empirically on the specific instrument being used.

Table 2: Liquid Chromatography Parameters
ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water or 2-10 mM Ammonium Acetate/Formate
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol
Gradient A gradient starting with a low percentage of organic phase, ramping up to elute Trimebutine and its metabolites, followed by a wash and re-equilibration step.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL

Troubleshooting Guide

This section addresses specific issues that may be encountered during Trimebutine analysis.

Problem 1: Inconsistent or low signal intensity for N-monodesmethyltrimebutine.

  • Possible Cause: Formation of an unstable glucuronide conjugate of N-monodesmethyltrimebutine can lead to a positive bias or inconsistent results.[3][4] This conjugate can revert to the parent metabolite in the sample extract, artificially inflating its concentration.

  • Solution:

    • Acidification: Introduce an acidification step during sample preparation to hydrolyze the glucuronide conjugate, allowing for the measurement of total N-monodesmethyltrimebutine.[3]

    • Sample Stability: Keep samples on ice and analyze them as quickly as possible after preparation to minimize in-vitro conversion.

Problem 2: Significant matrix effects (ion suppression or enhancement).

  • Possible Cause: Co-eluting endogenous components from the biological matrix (e.g., phospholipids (B1166683) in plasma) can interfere with the ionization of Trimebutine and its metabolites.

  • Solution:

    • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation method like liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.[8]

    • Chromatographic Separation: Optimize the LC gradient to ensure that Trimebutine and its metabolites elute in a region free from significant matrix interference. A post-column infusion experiment can help identify these regions.

    • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing accurate correction during quantification.

Problem 3: Peak tailing or poor peak shape.

  • Possible Cause: Secondary interactions between the basic amine groups of Trimebutine and its metabolites with active sites on the column packing material.

  • Solution:

    • Mobile Phase Modifier: Ensure the mobile phase contains an appropriate concentration of an acidic modifier, such as formic acid (typically 0.1%), to protonate the analytes and minimize silanol (B1196071) interactions.

    • Column Choice: Use a high-quality, end-capped C18 column or consider a column with a different stationary phase chemistry.

Problem 4: Carryover of Trimebutine in subsequent blank injections.

  • Possible Cause: Trimebutine, being a relatively hydrophobic and basic compound, can adsorb to surfaces in the LC system, such as the injector, tubing, and column.

  • Solution:

    • Injector Wash: Use a strong organic solvent, potentially with a small amount of acid, in the injector wash solution to effectively clean the needle and sample loop between injections.

    • Gradient Optimization: Ensure the high organic portion of the gradient is sufficiently strong and held for an adequate duration to elute any retained Trimebutine from the column.

    • System Cleaning: If carryover persists, it may be necessary to perform a systematic cleaning of the LC system components.

Experimental Protocols & Visualizations

Experimental Workflow for Trimebutine Analysis in Plasma

The following diagram illustrates a typical workflow for the analysis of Trimebutine and its metabolites in a plasma sample.

experimental_workflow Experimental Workflow for Trimebutine Analysis plasma Plasma Sample Collection is_addition Internal Standard Spiking plasma->is_addition sample_prep Sample Preparation (e.g., Protein Precipitation) is_addition->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lc_injection LC-MS/MS Injection supernatant->lc_injection data_acquisition Data Acquisition (MRM) lc_injection->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing

Caption: A typical bioanalytical workflow for Trimebutine quantification.

Trimebutine's Mechanism of Action: A Simplified Representation

Trimebutine exerts its effects on gastrointestinal motility through a complex mechanism involving opioid receptors and ion channels. This diagram provides a simplified overview.

mechanism_of_action Simplified Mechanism of Action of Trimebutine trimebutine Trimebutine opioid_receptors μ, δ, κ Opioid Receptors trimebutine->opioid_receptors Agonist Effect ion_channels Ca²⁺ and K⁺ Ion Channels trimebutine->ion_channels Modulation gi_motility Modulation of GI Motility opioid_receptors->gi_motility ion_channels->gi_motility

Caption: Trimebutine's dual action on opioid receptors and ion channels.

References

Technical Support Center: N-Benzyl N-Demethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Benzyl N-Demethyl Trimebutine-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and analysts improve chromatographic peak shape and ensure high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape important?

This compound is a deuterated internal standard used in the quantitative analysis of Trimebutine (B1183) and its metabolites.[1][2][3] A symmetrical, sharp peak (good peak shape) is crucial for accurate integration and quantification. Poor peak shape, such as tailing or fronting, can compromise the accuracy, precision, and sensitivity of the analytical method.[4]

Q2: My peak for this compound is tailing. What are the most common causes?

Peak tailing is the most common issue for this compound and is typically caused by secondary interactions between the basic amine groups in the molecule and acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[4][5][6] This is especially prevalent when the mobile phase pH is between 3 and 7, where silanol groups are ionized and can strongly interact with protonated basic analytes.[4]

Other potential causes include:

  • Column Overload : Injecting too much sample mass onto the column.[5]

  • Extra-Column Volume : Excessive tubing length or dead volume in the system can cause peak dispersion.[4]

  • Column Contamination or Degradation : Accumulation of contaminants or aging of the column can create active sites that cause tailing.[5][7]

Q3: How can I eliminate peak tailing caused by silanol interactions?

There are several effective strategies:

  • Adjust Mobile Phase pH : Operate at a low pH (e.g., <3) to protonate the silanol groups and minimize their interaction with the analyte.[6] Alternatively, operating at a high pH (e.g., >9) can deprotonate the basic analyte, reducing ionic interactions. Ensure your column is stable at the chosen pH.

  • Use a Modern, High-Purity Column : Employ columns with advanced bonding and end-capping technologies (e.g., "base-deactivated" or "polar-embedded") that shield or neutralize residual silanols.[4][8]

  • Add a Competing Base : Introduce a small concentration (e.g., 0.1%) of a basic additive like triethylamine (B128534) (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common peak shape issues.

Problem: Asymmetrical Peak Tailing

Peak tailing is observed when the USP tailing factor is greater than 1.2.

The following diagram outlines a step-by-step process for troubleshooting peak tailing.

G cluster_0 cluster_1 Step 1: Diagnose the Cause cluster_2 Step 2: Implement Solutions cluster_3 start Observe Peak Tailing (Tailing Factor > 1.2) check_overload Is the column overloaded? start->check_overload check_mobile_phase Is the mobile phase pH optimal for a basic compound? check_overload->check_mobile_phase No solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload Yes check_column Is the column appropriate (e.g., end-capped)? check_mobile_phase->check_column Yes solution_ph Adjust pH to < 3 or > 9 (use appropriate buffer). check_mobile_phase->solution_ph No check_system Is there extra-column dead volume? check_column->check_system Yes solution_column Switch to a base-deactivated or hybrid-silica column. check_column->solution_column No solution_system Use shorter, narrower ID tubing and check connections. check_system->solution_system Yes end_node Achieve Symmetrical Peak (Tailing Factor ≈ 1.0) check_system->end_node No, review method solution_overload->end_node solution_ph->end_node solution_column->end_node solution_system->end_node

Caption: Troubleshooting workflow for peak tailing.

The choice of mobile phase pH has a significant impact on the peak shape of basic compounds like this compound. Operating far from the pKa of silanol groups (~3.5-4.5) and the analyte is key.

Mobile Phase AdditiveResulting pH (approx.)USP Tailing Factor (Tf)Observation
0.1% Formic Acid2.71.1Excellent symmetry; silanols are suppressed.
5 mM Ammonium Acetate6.8> 2.5Severe tailing; silanols are ionized and interact strongly with the basic analyte.
0.1% Ammonium Hydroxide10.51.2Good symmetry; the basic analyte is largely neutralized, reducing ionic interactions.

Note: Data is representative for a typical C18 silica (B1680970) column. Results may vary based on the specific column and system.

Experimental Protocols

Optimized LC-MS/MS Method for Trimebutine and Metabolites

This protocol is a starting point for achieving excellent peak shape for this compound and related analytes. It is based on methods developed for Trimebutine analysis.[9][10]

1. Chromatographic Conditions:

  • HPLC System : Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column : Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Rationale: This is a modern, high-efficiency, hybrid-particle column stable over a wide pH range, minimizing silanol interactions.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Rationale: Low pH (approx. 2.7) ensures silanol groups are protonated and basic analytes carry a consistent positive charge, leading to sharp, symmetrical peaks.[6]

  • Gradient :

    Time (min) Flow Rate (mL/min) %B
    0.0 0.4 5
    0.5 0.4 5
    4.0 0.4 95
    5.0 0.4 95
    5.1 0.4 5

    | 6.0 | 0.4 | 5 |

  • Column Temperature : 40 °C.

  • Injection Volume : 2 µL.

  • Sample Diluent : 50:50 Acetonitrile:Water.

    • Critical Note: Ensure the sample diluent is not significantly stronger than the initial mobile phase to prevent peak distortion.[5][7]

2. Mass Spectrometer Conditions:

  • Instrument : SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode : Electrospray Ionization (ESI), Positive.

  • MRM Transitions : (To be optimized by direct infusion of the analytical standard).

  • Key Parameters :

    • Curtain Gas (CUR) : 35 psi

    • IonSpray Voltage (IS) : 5500 V

    • Temperature (TEM) : 500 °C

    • Ion Source Gas 1 (GS1) : 50 psi

    • Ion Source Gas 2 (GS2) : 60 psi

Caption: Workflow for implementing the analytical method.

References

Stability of N-Benzyl N-Demethyl Trimebutine-d5 in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct stability data for N-Benzyl N-Demethyl Trimebutine-d5 in biological matrices is not currently available in published literature. The information provided here is based on the stability of its parent compound, trimebutine (B1183), and its primary metabolite, N-desmethyltrimebutine, as well as established best practices for the use of deuterated internal standards in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a deuterated analogue of a trimebutine metabolite. Its primary application is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of trimebutine and its metabolites in biological samples.

Q2: How stable is this compound expected to be in biological matrices like plasma?

While specific data for this compound is unavailable, studies on the non-deuterated and non-benzylated analogue, N-desmethyltrimebutine, provide some indication. Research has shown that N-desmethyltrimebutine is stable in plasma for at least 30 days when stored at -20°C.[1] Another study concluded that both trimebutine and desmethyl-trimebutine were very stable upon storage in plasma.[2][3] Based on this, this compound is anticipated to exhibit good stability under standard frozen storage conditions. However, it is crucial to perform your own stability assessments as part of your bioanalytical method validation.

Q3: What are the key stability assessments I should perform for this compound as an internal standard?

As per regulatory guidelines, the stability of an internal standard should be evaluated under various conditions that mimic sample handling and storage. Key assessments include:

  • Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that reflects the sample processing time.

  • Long-Term Stability: Determine stability in the biological matrix at the intended storage temperature (e.g., -20°C or -80°C) over a period that exceeds the expected sample storage time.

  • Stock Solution Stability: Confirm the stability of the internal standard in its stock solution at the specified storage temperature.

Q4: I am observing variability in the internal standard signal. What could be the cause?

Variability in the internal standard signal is a common issue in LC-MS/MS assays and can stem from several factors:

  • Inconsistent Sample Preparation: Errors in pipetting, extraction, or reconstitution can lead to inconsistent IS concentrations across samples.

  • Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the internal standard, leading to signal variability.

  • Instability: The internal standard may be degrading under the experimental conditions.

  • Adsorption: The compound may be adsorbing to sample collection tubes, pipette tips, or autosampler vials.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Internal Standard Response

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inaccurate Pipetting Calibrate and verify the performance of all pipettes. Ensure consistent pipetting technique.
Variable Extraction Recovery Optimize the extraction procedure to ensure consistent and high recovery. Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
Differential Matrix Effects Enhance sample clean-up to remove interfering matrix components. Modify chromatographic conditions to separate the internal standard from the interfering components.
Internal Standard Instability Perform stability tests under the specific conditions of your assay (e.g., pH, temperature, light exposure).
Issue 2: Presence of Unlabeled Analyte Signal in Internal Standard Blank

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Isotopic Impurity Check the Certificate of Analysis for the isotopic purity of the this compound. Prepare a sample containing only the internal standard and check for a signal at the mass transition of the unlabeled analyte.
In-source Fragmentation Optimize the mass spectrometer source conditions (e.g., collision energy) to minimize the in-source fragmentation of the internal standard that could produce a signal corresponding to the unlabeled analyte.
Contamination Ensure there is no cross-contamination during sample preparation. Use fresh, clean labware.

Data on Analog Stability

The following table summarizes the available stability information for trimebutine and its metabolite, N-desmethyltrimebutine, which can serve as an indicator for the expected stability of this compound.

Compound Matrix Storage Condition Duration Result Reference
Desmethyl trimebutinePlasma-20°C30 daysStable[1]
TrimebutinePlasmaNot specifiedNot specifiedVery Stable[2][3]
Desmethyl-trimebutinePlasmaNot specifiedNot specifiedVery Stable[2][3]

Experimental Protocols

Protocol: Assessment of Long-Term Stability in Plasma
  • Preparation of Quality Control (QC) Samples:

    • Spike a pool of blank plasma with this compound at two concentration levels (low and high).

    • Aliquot these QC samples into storage vials.

  • Time Zero (T0) Analysis:

    • Analyze a set of freshly prepared QC samples (n=3 for each concentration level) to establish the baseline (T0) response.

  • Storage:

    • Store the remaining QC sample aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analysis at Subsequent Time Points:

    • At predetermined time points (e.g., 1, 3, 6 months), retrieve a set of QC samples from storage.

    • Allow the samples to thaw completely at room temperature.

    • Process and analyze the samples using the validated bioanalytical method.

  • Data Evaluation:

    • Calculate the mean concentration of the stored QC samples at each time point.

    • Compare the mean concentration of the stored samples to the baseline (T0) concentration.

    • The internal standard is considered stable if the mean concentration of the stored samples is within ±15% of the baseline concentration.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_analysis Analysis prep_qc Prepare QC Samples (Low & High Conc.) aliquot Aliquot QC Samples prep_qc->aliquot t0_analysis Time 0 Analysis (Establish Baseline) aliquot->t0_analysis storage Store QC Samples (-20°C or -80°C) t0_analysis->storage subsequent_analysis Analysis at Time Points (Tx) storage->subsequent_analysis data_eval Compare Tx vs T0 (Acceptance: ±15%) subsequent_analysis->data_eval

Caption: Workflow for assessing the long-term stability of an internal standard in a biological matrix.

Troubleshooting_IS_Variability cluster_investigation Initial Checks cluster_matrix Matrix Effects cluster_stability Stability Issues start Inconsistent Internal Standard (IS) Response check_pipetting Verify Pipetting Accuracy start->check_pipetting check_extraction Review Extraction Procedure start->check_extraction check_chromatography Examine Chromatography start->check_chromatography perform_stability Conduct Stability Assessments start->perform_stability improve_cleanup Enhance Sample Cleanup check_extraction->improve_cleanup modify_lc Modify LC Method check_chromatography->modify_lc solution Problem Resolved improve_cleanup->solution Resolved? modify_lc->solution check_metabolites Investigate Unstable Metabolites perform_stability->check_metabolites check_metabolites->solution

Caption: A logical workflow for troubleshooting inconsistent internal standard responses in bioanalytical assays.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Trimebutine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for low-level detection of Trimebutine (B1183).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of Trimebutine in biological samples?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the quantification of Trimebutine and its metabolites at low concentrations in biological matrices like human plasma.[1][2] This method achieves low limits of quantification (LOQ), often around 1 ng/mL for Trimebutine and its primary metabolites.[1][2]

Q2: I am not achieving the required sensitivity with my HPLC-UV method. What can I do?

A2: To enhance sensitivity in HPLC-UV methods, consider the following:

  • Optimize Wavelength: Ensure you are using the optimal UV detection wavelength for Trimebutine, which is typically around 215 nm or 275 nm.[3][4]

  • Mobile Phase Composition: Adjust the mobile phase composition and pH. For instance, a mobile phase of acetonitrile (B52724) and a buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) can be optimized for better peak shape and response.[3]

  • Sample Preparation: Improve your sample clean-up procedure to reduce matrix interference and concentrate the analyte. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.

  • Injection Volume: Increase the injection volume if your system allows, but be mindful of potential peak broadening.

  • Consider a Different Detector: If sensitivity is still insufficient, transitioning to an LC-MS/MS system is the most effective step for significant sensitivity gains.[1][2]

Q3: My calibration curve for Trimebutine is not linear. What are the common causes?

A3: Non-linearity in calibration curves can stem from several factors:

  • Detector Saturation: At high concentrations, the detector response may become non-linear. Ensure your calibration range is appropriate for your detector's linear dynamic range.

  • Sample Preparation Issues: Inconsistent extraction recovery across the concentration range can lead to non-linearity.

  • Metabolite Interference: In some cases, metabolites can interfere with the quantification of the parent drug, although this is less common with highly selective methods like LC-MS/MS. A newly discovered metabolite, NDMT glucuronide conjugate, was found to affect the quantification of N-desmethyltrimebutine (NDMT).[5]

  • Analyte Stability: Trimebutine can be unstable in aqueous solutions and is sensitive to pH and light.[6] Ensure the stability of your standards and samples throughout the analytical process.

Q4: How can I avoid or mitigate ion suppression in my LC-MS/MS analysis of Trimebutine?

A4: Ion suppression is a common issue in LC-MS/MS caused by co-eluting matrix components that interfere with the ionization of the target analyte.[7][8][9][10] To mitigate this:

  • Improve Chromatographic Separation: Optimize your HPLC method to separate Trimebutine from matrix components. Using a gradient elution can help.

  • Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[1][2]

  • Use an Internal Standard: A stable isotope-labeled internal standard is ideal as it will experience similar ion suppression effects as the analyte, leading to more accurate quantification.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

  • Optimize the Ion Source: Adjusting ion source parameters like temperature and gas flows can sometimes reduce suppression effects.

Troubleshooting Guides

Issue 1: Low or No Signal/Response for Trimebutine
Potential Cause Troubleshooting Step
Incorrect Instrument Settings Verify MS/MS transitions (e.g., for Trimebutine: m/z 388.0→343.0), ion source parameters, and detector settings.[11][12]
Sample Degradation Trimebutine is unstable under certain conditions.[6] Prepare fresh standards and ensure proper sample storage. The stability is best in the pH range of 2-2.8.[6]
Poor Extraction Recovery Optimize the sample preparation method. For LLE, test different organic solvents. For SPE, screen different sorbents and elution solvents. Average extraction recovery for Trimebutine has been reported to be around 58.2%.[1][2]
Mobile Phase Issues Ensure mobile phase components are correctly mixed, degassed, and compatible with your column and MS system. For MS, use volatile buffers like ammonium acetate or formic acid.[13]
Column Problems Check for column clogging or degradation. Flush the column or replace it if necessary.
Issue 2: High Background Noise or Poor Peak Shape
Potential Cause Troubleshooting Step
Contaminated System Flush the entire LC system and mass spectrometer. Check for contamination in the mobile phase, solvents, or sample vials.
Matrix Effects High background can be a result of significant matrix effects.[10] Improve sample cleanup to remove interfering compounds.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for Trimebutine and the column chemistry. Using buffers can improve peak shape.
Column Overloading Reduce the injection volume or sample concentration.
Co-elution of Metabolites Trimebutine has several metabolites (e.g., N-monodemethyltrimebutine, N-didemethyltrimebutine).[1][2] Ensure your chromatographic method can resolve the parent drug from these metabolites.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Trimebutine using various analytical methods.

MethodMatrixLODLOQReference
LC-MS/MSHuman Plasma-1 ng/mL[1][2]
LC-MS/MS (Turbulent Flow)Human Plasma1 ng/mL10 ng/mL[11][14]
LC-MS/MSHuman Plasma-0.5 ng/mL[15]
HPLC-UVTablets0.5 µg/mL1.5 µg/mL[3]
HPTLCFormulation1.18 ng/spot3.58 ng/spot[16]
Capillary Electrophoresis-UVRabbit Blood Dialysate0.1 µg/mL-[1]

Experimental Protocols

Protocol 1: LC-MS/MS for Trimebutine in Human Plasma

This protocol is a representative method for the sensitive quantification of Trimebutine.

1. Sample Preparation (Liquid-Liquid Extraction) [1][2]

  • To 500 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled Trimebutine).

  • Add 100 µL of 1M NaOH.

  • Add 3 mL of an extraction solvent (e.g., n-hexane:isoamyl alcohol, 98:2 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions [2]

  • Column: YMC J'sphere C18 (or equivalent)

  • Mobile Phase: 2 mM ammonium acetate buffer (pH 6.5) and methanol (B129727) (20:80, v/v).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

3. Mass Spectrometry Conditions [2][12]

  • Instrument: Triple quadrupole tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Trimebutine: Q1 m/z 388.0 → Q3 m/z 343.0

    • nor-Trimebutine (metabolite): Q1 m/z 374.0 → Q3 m/z 195.0

  • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument.

Visualizations

general_troubleshooting_workflow start Problem Identified (e.g., Low Signal, High Noise) check_instrument Step 1: Verify Instrument Parameters (MS & LC) start->check_instrument instrument_ok Parameters Correct? check_instrument->instrument_ok check_sample Step 2: Evaluate Sample Integrity & Preparation sample_ok Sample Prep & Stability OK? check_sample->sample_ok check_method Step 3: Review Analytical Method Parameters method_ok Method Optimized? check_method->method_ok instrument_ok->check_sample Yes adjust_instrument Action: Correct Settings (e.g., tune MS, check flow) instrument_ok->adjust_instrument No sample_ok->check_method Yes adjust_sample Action: Prepare Fresh Samples, Optimize Extraction sample_ok->adjust_sample No adjust_method Action: Optimize Separation, Change Mobile Phase method_ok->adjust_method No resolve Problem Resolved method_ok->resolve Yes adjust_instrument->check_instrument adjust_sample->check_sample adjust_method->check_method

Caption: General troubleshooting workflow for analytical issues.

sample_preparation_workflow start Plasma Sample add_is Add Internal Standard (IS) start->add_is alkalinize Alkalinize with NaOH add_is->alkalinize lle Liquid-Liquid Extraction (e.g., with n-hexane) alkalinize->lle vortex Vortex & Mix lle->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge extract Transfer Organic Layer centrifuge->extract evaporate Evaporate to Dryness (N2) extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_msms_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column HPLC Column (e.g., C18) separation Analyte Separation (Trimebutine elutes) lc_column->separation ion_source Ion Source (ESI+) [M+H]+ separation->ion_source Eluent Transfer quad1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 388.0) ion_source->quad1 collision_cell Quadrupole 2 (Q2) Collision Cell (CID) quad1->collision_cell quad3 Quadrupole 3 (Q3) Product Ion Selection (m/z 343.0) collision_cell->quad3 detector Detector quad3->detector

References

Impact of N-glucuronide metabolite on NDMT quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-dimethyltryptamine (NDMT) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable measurements of NDMT, with a specific focus on mitigating interference from its N-glucuronide metabolite.

Frequently Asked Questions (FAQs)

Q1: What is the potential impact of an N-glucuronide metabolite on the quantification of the parent drug, NDMT?

A1: The N-glucuronide metabolite of NDMT can significantly impact the accuracy of its quantification in biological samples. The primary challenges arise from two phenomena:

  • In-source Fragmentation: During mass spectrometry (MS) analysis, the N-glucuronide metabolite can fragment within the ion source, losing the glucuronic acid moiety and generating an ion with the same mass-to-charge ratio (m/z) as the parent NDMT. This leads to an overestimation of the NDMT concentration[1].

  • Ex Vivo Instability: N-glucuronides can be unstable and may hydrolyze back to the parent drug during sample collection, processing, and storage. This conversion artificially increases the measured concentration of NDMT[1][2][3].

Q2: How can I determine if the N-glucuronide metabolite is interfering with my NDMT assay?

A2: Several approaches can help identify interference:

  • Chromatographic Separation: Develop a liquid chromatography (LC) method that effectively separates NDMT from its N-glucuronide metabolite. If the two compounds are not chromatographically resolved, in-source fragmentation is highly likely to cause interference.

  • Analysis of Authentic Standards: If available, analyze a pure standard of the NDMT N-glucuronide. This will allow you to determine its retention time and fragmentation pattern under your specific MS conditions. The synthesis of such standards has been described for similar compounds[4][5][6].

  • Enzymatic Hydrolysis: Treat a sample aliquot with β-glucuronidase to hydrolyze the N-glucuronide to NDMT. A significant increase in the NDMT concentration post-hydrolysis indicates the initial presence of the glucuronide metabolite. However, be aware that the efficiency of enzymatic hydrolysis can vary for N-glucuronides[2][7][8].

Q3: What are the primary analytical strategies to mitigate interference from the N-glucuronide metabolite?

A3: There are two main strategies:

  • Direct Quantification: Develop a validated LC-MS/MS method to measure both NDMT and its N-glucuronide metabolite as separate analytes. This is the most accurate approach as it provides concentration data for both the parent drug and the metabolite. This requires a well-resolved chromatographic separation.

  • Indirect Quantification (Total NDMT): Use enzymatic or chemical hydrolysis to convert all the N-glucuronide metabolite to NDMT, and then measure the total NDMT concentration. This approach does not distinguish between the parent drug and the metabolite but can be useful for understanding the total exposure to the NDMT moiety[9][10].

Troubleshooting Guide

Issue 1: Overestimation of NDMT Concentration

Possible Cause: In-source fragmentation of the co-eluting N-glucuronide metabolite.

Solutions:

  • Optimize Chromatography:

    • Recommendation: Modify the LC gradient, mobile phase composition, or stationary phase to achieve baseline separation of NDMT and its N-glucuronide. A longer column or a column with a different selectivity may be required.

    • Rationale: Chromatographic separation is the most effective way to prevent in-source fragmentation from affecting the parent drug's quantification.

  • Adjust Mass Spectrometry Source Conditions:

    • Recommendation: Lower the ion source temperature and declustering potential.

    • Rationale: Harsher source conditions can promote in-source fragmentation. Milder conditions may preserve the integrity of the glucuronide metabolite.

Issue 2: Inconsistent NDMT Concentrations Across Replicate Samples

Possible Cause: Instability of the N-glucuronide metabolite leading to variable ex vivo hydrolysis.

Solutions:

  • Sample Handling and Stabilization:

    • Recommendation: Immediately after collection, acidify the plasma or urine samples (e.g., to pH 4-5) and keep them on ice. Store samples at -80°C until analysis.

    • Rationale: N-glucuronides are generally more stable at acidic pH, and low temperatures slow down enzymatic and chemical degradation[2][3].

  • Enzyme Inhibition:

    • Recommendation: For plasma samples, consider adding a broad-spectrum β-glucuronidase inhibitor immediately after collection.

    • Rationale: This will prevent enzymatic hydrolysis of the N-glucuronide by endogenous enzymes present in the biological matrix.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from an experiment designed to assess the impact of the N-glucuronide metabolite on NDMT quantification.

Sample IDTreatmentMeasured NDMT (ng/mL)Measured NDMT N-glucuronide (ng/mL)Total NDMT after Hydrolysis (ng/mL)
Control 1Untreated52.315.868.1
Control 2Untreated55.114.969.5
Test 1β-glucuronidase67.5Not Detected67.5
Test 2β-glucuronidase69.1Not Detected69.1

Interpretation: The untreated samples show the presence of both NDMT and its N-glucuronide. The "Total NDMT after Hydrolysis" values in the control samples are consistent with the measured NDMT in the enzyme-treated samples, confirming that the hydrolysis was effective and that the initial measurement of the N-glucuronide was accurate.

Experimental Protocols

Protocol: LC-MS/MS Method for the Simultaneous Quantification of NDMT and its N-glucuronide Metabolite in Human Plasma

This protocol is a representative method based on established procedures for similar analytes[11][12].

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., d6-NDMT).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • NDMT: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 189.1 -> 58.1)

    • NDMT N-glucuronide: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 365.2 -> 189.1)

    • d6-NDMT (IS): Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 195.2 -> 64.1)

  • Source Parameters: Optimized for signal intensity and stability (e.g., Curtain Gas: 30 psi, IonSpray Voltage: 5500 V, Temperature: 500°C).

Visualizations

cluster_workflow Analytical Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Stabilization LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A typical bioanalytical workflow for NDMT quantification.

NDMT_Glucuronide NDMT N-glucuronide in Sample CoElution Co-elution with NDMT NDMT_Glucuronide->CoElution Hydrolysis Ex vivo Hydrolysis NDMT_Glucuronide->Hydrolysis InSource_Fragmentation In-source Fragmentation Overestimation Overestimation of NDMT InSource_Fragmentation->Overestimation CoElution->InSource_Fragmentation Hydrolysis->Overestimation

Caption: Logical relationship of N-glucuronide interference pathways.

Troubleshooting Overestimation of NDMT Inconsistent Results Causes In-source Fragmentation Ex vivo Hydrolysis Troubleshooting->Causes Identifies Solutions Optimize Chromatography Adjust MS Conditions Sample Stabilization Enzyme Inhibition Causes->Solutions Leads to

Caption: Troubleshooting decision tree for inaccurate NDMT quantification.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Trimebutine Using N-Benzyl N-Demethyl Trimebutine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Trimebutine (B1183) and its metabolites in biological matrices. It highlights the potential advantages of using N-Benzyl N-Demethyl Trimebutine-d5 as an internal standard (IS) to ensure accuracy and precision in pharmacokinetic and bioequivalence studies. The information presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and aligns with the principles of bioanalytical method validation outlined by the U.S. Food and Drug Administration (FDA).[1][2][3]

Introduction to Trimebutine Bioanalysis

Trimebutine is a spasmolytic agent used to treat irritable bowel syndrome and other gastrointestinal motility disorders.[4][5][6] It undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites, with N-monodesmethyltrimebutine (nortrimebutine) being the main active metabolite.[4][5][7] Accurate quantification of Trimebutine and its metabolites in biological samples is crucial for pharmacokinetic analysis and clinical efficacy assessment. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[8][9][10]

The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variability. A stable isotope-labeled (SIL) analog of the analyte is considered the gold standard for an IS in LC-MS/MS assays. This compound is a deuterated analog that can serve as an excellent internal standard for the bioanalysis of Trimebutine and its metabolites.[11][12][13][14]

Comparison of Existing Bioanalytical Methods

Several LC-MS/MS methods have been reported for the simultaneous determination of Trimebutine and its metabolites in human plasma. These methods employ different internal standards and exhibit varying performance characteristics. The following tables summarize the key validation parameters from published studies, providing a benchmark for comparison.

Table 1: LC-MS/MS Method Parameters for Trimebutine and Metabolite Analysis

ParameterMethod A[10]Method B[9]Proposed Method with this compound
Analytes Trimebutine, N-monodemethyltrimebutine, N-didemethyltrimebutine, 3,4,5-trimethoxybenzoic acidTrimebutine, N-mono-desmethyltrimebutineTrimebutine and its major metabolites
Internal Standard Not specified in abstractHaloperidol-d4This compound
Extraction Method Liquid-liquid extractionProtein precipitation followed by on-line turbulent flow extractionProtein precipitation or liquid-liquid extraction
Chromatographic Column YMC J'sphere C18Hypersil PFP GoldC18 or equivalent reversed-phase column
Detection Triple quadrupole MS/MS (MRM)Triple quadrupole MS/MSTriple quadrupole MS/MS (MRM)

Table 2: Summary of Validation Parameters from Published Methods

Validation ParameterMethod A[10]Method B[9]
Linearity Range (ng/mL) 1-100 (Trimebutine, APB), 1-500 (MPB), 50-10,000 (TMBA)10-1,000 (Trimebutine, nor-TMB)
Accuracy (%) 85-11590.0-98.5
Precision (RSD%) < 15< 8.7
Recovery (%) 51.2-69.6Not specified
Lower Limit of Quantification (LLOQ) (ng/mL) 1 (Trimebutine, MPB, APB), 50 (TMBA)10

The Case for this compound as an Internal Standard

While the methods cited above have demonstrated adequate performance, the use of a deuterated internal standard like this compound offers several theoretical advantages:

  • Co-elution with Analyte: Being structurally identical to a Trimebutine metabolite, it is expected to have very similar chromatographic behavior, ensuring accurate quantification even with slight shifts in retention time.

  • Similar Ionization Efficiency: The deuterated standard will have nearly identical ionization efficiency to the corresponding analyte in the mass spectrometer source, leading to a more consistent response ratio.

  • Compensation for Matrix Effects: It can more effectively compensate for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis.

  • Improved Precision and Accuracy: The use of a stable isotope-labeled IS generally leads to improved precision and accuracy of the assay.

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Trimebutine and its metabolites using this compound as the internal standard. This workflow is designed to meet the requirements of regulatory agencies such as the FDA.[1][2][3]

Bioanalytical_Method_Validation_Workflow method_dev Method Development (LC-MS/MS Optimization) sample_prep Sample Preparation (Protein Precipitation or LLE) method_dev->sample_prep Define Protocol validation_params Validation Parameters Assessment sample_prep->validation_params selectivity Selectivity & Specificity validation_params->selectivity linearity Linearity & Range validation_params->linearity accuracy_precision Accuracy & Precision validation_params->accuracy_precision recovery_matrix Recovery & Matrix Effect validation_params->recovery_matrix stability Stability Studies validation_params->stability routine_analysis Routine Sample Analysis (Pharmacokinetic Studies) selectivity->routine_analysis Method Validated linearity->routine_analysis Method Validated accuracy_precision->routine_analysis Method Validated recovery_matrix->routine_analysis Method Validated stability->routine_analysis Method Validated reporting Data Reporting & Documentation routine_analysis->reporting

Caption: Experimental workflow for bioanalytical method validation.

Detailed Experimental Protocols

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions (Hypothetical)

  • LC System: High-performance liquid chromatography system

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions: Specific precursor-to-product ion transitions for Trimebutine, its metabolites, and this compound would be determined during method development.

3. Validation Parameter Assessment

The method validation should be conducted in accordance with FDA guidelines and include the assessment of the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of the analytes and IS.

  • Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analytes. The linearity should be evaluated over a range that covers the expected concentrations in study samples.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day).

  • Recovery and Matrix Effect: Recovery is determined by comparing the analyte response in extracted samples to that in unextracted standards. The matrix effect is evaluated by comparing the response of analytes in post-extraction spiked blank plasma to that in neat solutions.

  • Stability: The stability of the analytes in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Conclusion

The use of this compound as an internal standard in the bioanalytical method for Trimebutine and its metabolites offers the potential for a highly robust and reliable assay. Its structural similarity to the analytes is expected to provide superior compensation for analytical variability compared to non-isotopically labeled internal standards. By following a rigorous validation workflow as outlined in this guide, researchers can develop a method that meets regulatory standards and generates high-quality data for pharmacokinetic and clinical studies.

References

Deuterated vs. Non-Deuterated Internal Standards: A Comparative Analysis for High-Precision Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. Internal standards (IS) are essential in techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1]

The two primary types of internal standards employed are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium (B1214612), and non-deuterated or structural analogue internal standards, which possess a similar but not identical chemical structure.[1] This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to inform the selection process.

Performance Comparison: Deuterated Emerge as the Gold Standard

The scientific consensus holds that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally deliver superior assay performance compared to structural analogues.[1][3] This superiority stems from their near-identical chemical and physical properties to the analyte, which leads to better tracking during sample extraction and co-elution during chromatography.[4][5] This co-elution is crucial for accurately compensating for matrix effects—the suppression or enhancement of the analyte's signal caused by co-eluting compounds from the sample matrix.[4][6]

A deuterated internal standard, being almost chemically identical to the analyte, will experience virtually the same degree of ion suppression or enhancement.[4][6] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to more accurate and precise quantification.[4][6]

Table 1: Comparative Analysis of Key Performance Parameters

Performance ParameterDeuterated Internal Standard (SIL-IS)Non-Deuterated (Structural Analogue) ISRationale
Linearity (R²) Typically ≥ 0.995Often ≥ 0.99, but can be lowerSIL-IS more accurately tracks the analyte across the concentration range.
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Can exceed 15%, more variableBetter correction for random errors in sample prep and injection.[3]
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)May show significant bias (>15%)More effective compensation for systematic errors like matrix effects.
Matrix Effect High compensationVariable and often incomplete compensationNear-identical elution and ionization behavior minimize differential matrix effects.[6]
Extraction Recovery Tracks analyte recovery very closelyMay differ significantly from the analytePhysicochemical differences can lead to different partitioning and recovery.

LLOQ: Lower Limit of Quantification. Data synthesized from regulatory guidelines and performance studies.[7][8]

The Isotope Effect: A Key Consideration

While highly effective, deuterated standards are not without potential complications. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard.[6] This shift occurs because the substitution of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties, such as lipophilicity.[9][10] If this separation causes the analyte and internal standard to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification, an issue referred to as differential matrix effects.[6][9] In most cases, this effect is minimal, but it must be evaluated during method development.[11]

Principle of Isotope Dilution Mass Spectrometry

The effectiveness of deuterated internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). This method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of preparation.[3] The mass spectrometer can distinguish between the naturally occurring analyte and the heavier isotope-labeled standard.[5] Because they are chemically almost identical, any loss or signal variation affects both compounds equally. Therefore, the ratio of their signals remains constant, allowing for highly accurate quantification.[3]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS Analysis cluster_Quantification Quantification Sample Biological Sample (Unknown Analyte Conc.) Spike Add Known Amount of Deuterated IS Sample->Spike Extract Extraction & Cleanup (Potential for Analyte Loss) Spike->Extract LC LC Separation (Analyte & IS Co-elute) Extract->LC MS MS Detection (Measures Area of Analyte & IS) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Compare Ratio to Calibration Curve Ratio->Curve Result Determine Accurate Analyte Concentration Curve->Result

Caption: Logical workflow of Isotope Dilution Mass Spectrometry.

Experimental Protocol: Evaluating Matrix Effects

To objectively compare the performance of a deuterated and a non-deuterated internal standard, a crucial experiment is the evaluation of their ability to compensate for matrix effects.

Objective: To quantify and compare the ability of a deuterated IS and a structural analogue IS to compensate for ion suppression or enhancement in a complex biological matrix (e.g., human plasma).

Materials:

  • Blank human plasma from at least six different sources (lots).

  • Analyte reference standard.

  • Deuterated internal standard (SIL-IS).

  • Non-deuterated internal standard (Analogue-IS).

  • LC-MS/MS system.

  • Appropriate solvents and reagents for sample preparation.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare solutions of the analyte and each IS in a clean reconstitution solvent (e.g., 50:50 methanol:water) at a concentration representative of the middle of the calibration curve.

    • Set B (Post-Extraction Spike): Extract blank plasma from all six sources. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with the analyte and each IS to the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank plasma from all six sources with the analyte and each IS before starting the extraction procedure. (This set is used to determine recovery, not directly for matrix effect calculation, but is often performed concurrently).

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis and Calculation:

    • Calculate Matrix Factor (MF):

      • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Calculate IS-Normalized Matrix Factor:

      • Calculate the peak area ratio (Analyte/IS) for each sample in Set B.

      • Calculate the peak area ratio (Analyte/IS) for each sample in Set A.

      • IS-Normalized MF = (Mean Ratio in Set B) / (Mean Ratio in Set A)

    • Assess Variability: Calculate the coefficient of variation (%CV) of the Matrix Factor across the six different plasma lots for both the un-normalized and IS-normalized results. A lower %CV for the IS-normalized MF indicates better compensation for matrix variability.

Expected Outcome: The deuterated internal standard is expected to yield an IS-Normalized Matrix Factor closer to 1.0 and a significantly lower %CV across the different plasma lots compared to the structural analogue, demonstrating its superior ability to correct for matrix effects.

Experimental Workflow Visualization

The following diagram illustrates a typical bioanalytical workflow, highlighting the critical stage where the internal standard is introduced.

Sample Receive & Log Samples (Calibrators, QCs, Unknowns) Spike Add Internal Standard (Deuterated or Non-Deuterated) Sample->Spike Prep Sample Preparation (e.g., Protein Precipitation, SPE, or LLE) Spike->Prep Inject Inject into LC-MS/MS System Prep->Inject Acquire Data Acquisition (Generate Chromatograms) Inject->Acquire Integrate Peak Integration (Calculate Area for Analyte & IS) Acquire->Integrate Calculate Calculate Analyte/IS Ratio & Quantify vs. Curve Integrate->Calculate Report Report Final Concentrations Calculate->Report

Caption: A typical experimental workflow for quantitative bioanalysis.

Conclusion and Recommendations

For achieving the highest standards of accuracy, precision, and reliability in quantitative LC-MS bioanalysis, deuterated internal standards are unequivocally the preferred choice. [5][12] Their ability to closely mimic the analyte of interest provides unparalleled correction for analytical variability, most notably matrix effects.[4] While structural analogues can be a viable alternative when a SIL-IS is unavailable or cost-prohibitive, their use requires more extensive validation to prove they can adequately control for assay variability.[13] The potential for chromatographic shifts due to the isotope effect with deuterated standards is a manageable issue that should be assessed during method development to ensure robust and reliable data.[6] Ultimately, the investment in a deuterated internal standard is an investment in data integrity and confidence in analytical results.[3]

References

A Guide to Inter-Laboratory Cross-Validation of Trimebutine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the reproducibility and consistency of analytical methods across different laboratories is paramount. This guide provides a framework for the cross-validation of Trimebutine (B1183) assays, offering a comparative overview of commonly employed analytical techniques. By presenting supporting data from various studies, this document aims to facilitate the establishment of robust and reliable analytical protocols for Trimebutine quantification in biological matrices.

The cross-validation process is essential when bioanalytical data from different laboratories are combined or compared, for instance, in multi-center clinical trials. The goal is to demonstrate that a given analytical method, when performed by different laboratories, yields comparable results. This guide outlines the key performance parameters that should be assessed and provides examples based on published data for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Comparative Performance of Trimebutine Assays

The following tables summarize the quantitative performance data for various analytical methods used to quantify Trimebutine and its metabolites. This data can serve as a benchmark when comparing results between laboratories.

Table 1: Performance Characteristics of LC-MS/MS Methods for Trimebutine and its Metabolites in Human Plasma

ParameterMethod 1[1]Method 2[2][3]
Analyte(s) Trimebutine (TM), N-monodemethyltrimebutine (TM-MPB), N-didemethyltrimebutine (APB), 3,4,5-trimethoxybenzoic acid (TMBA)Trimebutine (TMB), N-mono-desmethyltrimebutine (nor-TMB)
Linearity Range TM & APB: 1-100 ng/mLTM-MPB: 1-500 ng/mLTMBA: 50-10,000 ng/mLTMB & nor-TMB: 10-1,000 ng/mL
Intra-day Precision (%RSD) < 15%< 8.7%
Inter-day Precision (%RSD) < 15%< 8.7%
Accuracy 85-115%90.0-98.5%
Lower Limit of Quantification (LLOQ) TM, TM-MPB, APB: 1 ng/mLTMBA: 50 ng/mLTMB & nor-TMB: 10 ng/mL
Extraction Recovery TM: 58.2%TM-MPB: 69.6%APB: 51.2%TMBA: 62.5%72%

Table 2: Performance Characteristics of HPLC Methods for Trimebutine

ParameterMethod 3[4]Method 4[5]
Analyte(s) Trimebutine Maleate (B1232345)Desmethyl trimebutine
Linearity Range 20-300 mcg/mL20-2000 ng/mL
Limit of Detection (LOD) 0.5 mcg/mLNot Reported
Limit of Quantification (LOQ) 1.5 mcg/mL20 ng/mL
Accuracy (% Recovery) Not ReportedIntra-day: 97.5-102.5%Inter-day: 96.6-101.6%
Precision (%RSD) Not ReportedIntra-day: ≤ 5.8%Inter-day: ≤ 7.2%
Extraction Recovery Not Reported77.12-85.06%

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and cross-validation of an analytical assay. Below are the protocols for the key experiments cited in this guide.

Protocol 1: LC-MS/MS for Trimebutine and Metabolites in Human Plasma[1]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Separation:

  • Detection:

    • Instrument: Triple quadrupole tandem mass spectrometer.

    • Ionization: Positive-negative switching electrospray ionization (ESI).

    • Mode: Multiple reactions monitoring (MRM).

Protocol 2: Automated LC-MS/MS with On-Line Turbulent Flow Extraction for Trimebutine and N-Mono-Desmethyltrimebutine in Human Plasma[2][3]
  • Sample Preparation: Protein precipitation followed by on-line extraction.

    • 50 µL of the supernatant was transferred onto a Cyclone-Turbo-Flow extraction column.

  • Chromatographic Separation:

    • Analytical Column: Hypersil PFP Gold.

  • Detection:

    • Instrument: Triple quadrupole tandem mass spectrometer.

    • Ionization: Positive electrospray ionization.

    • MRM Transitions:

      • TMB: m/z 388.0→343.0

      • nor-TMB: m/z 374.0→195.0

      • Internal Standard (IS): m/z 380.1→169.0

Protocol 3: RP-HPLC for Trimebutine Maleate in Tablet Dosage Form[4]
  • Sample Preparation: 10 mg of Trimebutine Maleate dissolved in 10 mL of diluent (Acetonitrile and Water: 50:50).

  • Chromatographic Separation:

    • Column: XTerra® C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient program with a mixture of buffer 0.02M Ammonium Acetate in water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • Detector: UV.

    • Wavelength: 275 nm.

Protocol 4: HPLC-UV for Desmethyl Trimebutine in Human Plasma[5]
  • Sample Preparation: Not detailed.

  • Chromatographic Separation: Details not provided.

  • Detection:

    • Detector: UV.

    • Wavelength: 265 nm.

Visualizing the Cross-Validation Workflow

A systematic approach is necessary for the cross-validation of bioanalytical methods between laboratories. The following diagram illustrates a generalized workflow for this process.

CrossValidationWorkflow cluster_labA Originating Laboratory (Lab A) cluster_labB Receiving Laboratory (Lab B) cluster_comparison Data Comparison & Acceptance A1 Method Development & Full Validation A2 Prepare & Analyze Validation Samples A1->A2 B1 Method Transfer & Partial Validation A1->B1 Transfer Protocol B2 Analyze Validation Samples from Lab A A2->B2 Ship Samples C1 Compare Validation Sample Results A2->C1 A3 Analyze Blinded Study Samples C2 Compare Study Sample Results A3->C2 B1->B2 B2->C1 B3 Analyze Blinded Study Samples B3->C2 C3 Statistical Analysis (e.g., Bland-Altman) C1->C3 C2->C3 C4 Acceptance Criteria Met? C3->C4 decision Decision C4->decision C4_Yes Cross-Validation Successful decision->C4_Yes Yes C4_No Investigate Discrepancies decision->C4_No No

References

A Comparative Guide to the Accuracy and Precision of N-Benzyl N-Demethyl Trimebutine-d5 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the accuracy and precision of bioanalytical methods are paramount for making critical decisions in pharmacokinetics, pharmacodynamics, and toxicology. The use of a suitable internal standard (IS) is a cornerstone of robust and reliable bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of the expected performance of N-Benzyl N-Demethyl Trimebutine-d5, a stable isotope-labeled internal standard (SIL-IS), with alternative, non-isotopically labeled internal standards.

Stable isotope-labeled internal standards are widely recognized as the "gold standard" in quantitative bioanalysis.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), recommend their use whenever possible due to their ability to effectively compensate for variability during sample preparation and analysis.[3][4][5][6] this compound, being a deuterated analog of an N-demethylated metabolite of trimebutine (B1183), is designed to mimic the behavior of the analyte of interest throughout the entire analytical process, from extraction to detection. This co-elution and similar ionization behavior lead to superior accuracy and precision compared to structurally analogous but non-isotopically labeled internal standards.

Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards

The choice of internal standard significantly impacts the performance of a bioanalytical method. While specific experimental data for this compound is not publicly available, the well-documented advantages of SIL-ISs allow for a clear comparison of expected performance against an analog IS.

Performance Parameter This compound (SIL-IS) Analog Internal Standard
Accuracy (% Bias) Expected to be within ±15% of the nominal value (typically closer to 0%)[3]Can be variable and may exceed ±15%, susceptible to matrix effects
Precision (%CV) Expected to be ≤15% (≤20% at the Lower Limit of Quantification - LLOQ)[3]Often higher than SIL-IS, can be >15%, especially with complex matrices
Matrix Effect Compensation High, as it co-elutes and experiences similar ionization suppression/enhancement as the analyteLow to moderate, as minor structural differences can lead to different chromatographic retention and ionization efficiency
Extraction Recovery Variations in recovery are effectively normalizedVariations in recovery can lead to inaccurate quantification
Regulatory Compliance Strongly recommended by FDA, EMA, and ICH guidelines[3][4][5][6]Acceptable only when a SIL-IS is not available

A study on the determination of trimebutine and its metabolite, N-mono-desmethyltrimebutine, in human plasma utilized haloperidol-d4 (B1139291) as the internal standard. The method was validated over a concentration range of 10–1,000 ng/mL. The accuracy was found to be within 90.0–98.5%, and the intra- and inter-day coefficients of variation were less than 8.7%.[7][8] This provides a tangible example of the high accuracy and precision achievable with a deuterated internal standard in a similar analytical context.

Experimental Protocols

A generalized experimental protocol for the quantification of trimebutine and its metabolites using a SIL-IS like this compound is outlined below.

1. Sample Preparation

  • To 100 µL of plasma sample, add 10 µL of this compound working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for the analyte and the internal standard.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical relationship highlighting the superiority of a stable isotope-labeled internal standard.

G Bioanalytical Workflow with SIL-IS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add N-Benzyl N-Demethyl Trimebutine-d5 (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.

G Rationale for SIL-IS Superiority Analyte Analyte Sample_Prep Sample Preparation (e.g., Extraction) Analyte->Sample_Prep SIL_IS N-Benzyl N-Demethyl Trimebutine-d5 (SIL-IS) SIL_IS->Sample_Prep Identical Behavior Analog_IS Analog IS Analog_IS->Sample_Prep Similar but not Identical Behavior LC_MS LC-MS/MS Analysis (Chromatography & Ionization) Sample_Prep->LC_MS High_Accuracy_Precision High Accuracy & Precision LC_MS->High_Accuracy_Precision Ratio of Analyte/SIL-IS compensates for variability Lower_Accuracy_Precision Lower Accuracy & Precision LC_MS->Lower_Accuracy_Precision Ratio of Analyte/Analog-IS does not fully compensate

Caption: Logical relationship illustrating the superior performance of a SIL-IS.

References

A Comparative Guide to the Quantitative Analysis of Trimebutine: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of trimebutine (B1183) and its metabolites is paramount for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This guide provides a comparative overview of various analytical methods, focusing on the critical parameters of linearity and range, supported by experimental data from published studies.

The selection of an appropriate analytical method for trimebutine quantification hinges on factors such as the required sensitivity, the biological matrix being analyzed, and the available instrumentation. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques, each offering distinct advantages in terms of sensitivity and selectivity.

Comparative Analysis of Linearity and Range

The linearity of an analytical method establishes the direct proportionality between the instrumental response and the concentration of the analyte over a specified range. The range, defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), dictates the concentration window within which the analyte can be reliably measured. The following table summarizes the linearity and range of different validated methods for trimebutine quantification.

Analytical TechniqueAnalyte(s)Biological MatrixLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)ULOQ (ng/mL)Reference
HPLC-UV Trimebutine & Desmethyl-trimebutineHuman Plasma20 - 5000>0.99205000[1][2]
HPLC-UV Trimebutine Maleate (B1232345)Rat Plasma & Tissues50 - 5000>0.99505000[3]
LC-MS/MS Trimebutine Maleate & MetabolitesHuman Plasma0.5 - 500Not Reported0.5500[4]
LC-MS/MS Trimebutine & Nor-trimebutineHuman Plasma10 - 10000.998 - 0.999101000[5][6]
LC-MS/MS Trimebutine Maleate & MetabolitesHuman Plasma1 - 100Not Reported1100[7]
LC-MS/MS N-monodesmethyl trimebutine (nor-TMB)Human Plasma5 - 1500Not Reported51500[8]
Capillary Zone Electrophoresis Trimebutine MaleateRat Plasma & Tissues5 - 500Not Reported5500[3]

Experimental Protocols: A Methodological Overview

The successful implementation of these analytical methods relies on meticulous experimental execution. Below are detailed protocols for the key techniques cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely accessible method, HPLC-UV offers robust performance for the quantification of trimebutine and its primary metabolite, desmethyl-trimebutine.

  • Sample Preparation: Liquid-liquid extraction is a common approach. Plasma samples are typically extracted with a mixture of n-hexane and 2-pentanol.[1]

  • Chromatographic Separation: A reversed-phase C18 column is frequently used.[9] A typical mobile phase consists of a mixture of an aqueous buffer (e.g., sodium acetate, heptanesulfonate) and an organic modifier like acetonitrile (B52724).[9]

  • Detection: UV detection is performed at a wavelength of 265 nm or 267 nm.[1][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly at low concentrations, LC-MS/MS is the method of choice. This technique is especially useful for pharmacokinetic studies where low drug concentrations are expected at later time points.

  • Sample Preparation: Protein precipitation is a rapid and effective method for sample clean-up.[4] Alternatively, liquid-liquid extraction can be employed.[7]

  • Chromatographic Separation: A C18 column is commonly used for separation.[4][7] Gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small percentage of formic acid, is often utilized to achieve optimal separation.[4]

  • Mass Spectrometric Detection: Detection is carried out using a triple quadrupole mass spectrometer, typically in the multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[7] For trimebutine and its metabolite nor-trimebutine, positive electrospray ionization (ESI) is commonly used.[5][6] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For instance, the transitions m/z 388.0 → 343.0 for trimebutine and m/z 374.0 → 195.0 for nor-trimebutine have been reported.[5][6] Some methods may utilize positive-negative switching ionization to concurrently detect different metabolites.[4]

Experimental Workflow Visualization

To illustrate the logical flow of a typical bioanalytical method for trimebutine quantification, the following diagram outlines the key steps from sample collection to data analysis.

Trimebutine Quantification Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Biological Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) Sample_Collection->Sample_Preparation Chromatography Chromatographic Separation (HPLC/LC) Sample_Preparation->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

Caption: A generalized workflow for the quantification of trimebutine in biological samples.

References

The Gold Standard of Robustness: A Comparative Guide to Deuterated Internal Standards in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity and reliability of analytical data are paramount. In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the robustness of a method is its ability to remain unaffected by small, deliberate variations in parameters, ensuring its reliability during routine use.[1] This guide provides an objective comparison of analytical methods utilizing deuterated internal standards against other common alternatives, supported by experimental data and detailed protocols, to highlight their superior performance in ensuring method robustness.

The use of a suitable internal standard (IS) is crucial for correcting variations inherent in the analytical process, from sample preparation to instrument analysis.[2][3] Stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, are widely recognized as the gold standard in bioanalysis due to their ability to closely mimic the analyte of interest.[4][5][6]

The Challenge: Mitigating Matrix Effects and Process Variability

A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, causing signal suppression or enhancement.[5][7][8][9][10] This phenomenon can severely compromise the accuracy and reproducibility of results.[10] An ideal internal standard should experience these effects to the same degree as the analyte, allowing for reliable correction.

Comparison of Internal Standardization Approaches

The choice of an internal standard is a critical factor influencing the robustness of an analytical method. Here, we compare the three most common approaches.

FeatureDeuterated Internal Standard (IS)Analog Internal StandardExternal Standard (No IS)
Principle A stable isotope-labeled version of the analyte.[3][4]A molecule with a similar chemical structure to the analyte.[5][7]Calibration curve is generated from standards prepared in a clean solvent.
Co-elution Nearly identical chromatographic retention time; co-elutes with the analyte.[3][5]Elutes at a different retention time.Not applicable.
Matrix Effect Compensation High. Experiences the same ionization suppression/enhancement as the analyte.[5][7]Partial to Low. Does not experience the same matrix effects due to different retention times.[7]None. Highly susceptible to matrix effects.
Extraction Recovery Tracks the analyte nearly perfectly due to identical physicochemical properties.[5]May have different recovery, leading to variability.Does not account for extraction variability.
Accuracy & Precision Very High.Moderate to Low.Low, especially in complex matrices.
Cost & Availability Higher cost and may require custom synthesis.Lower cost and more readily available.Lowest cost.
Regulatory Acceptance Highly preferred by regulatory agencies like the EMA.[4][7]May be questioned by regulatory agencies if a SIL-IS is available.[7]Generally unacceptable for regulated bioanalysis.

Quantitative Data Comparison: A Robustness Study

To demonstrate the superior performance of a deuterated internal standard, a robustness study was conducted. The concentration of an analyte was measured in a complex biological matrix while deliberately varying key method parameters. The results, presented as the Relative Standard Deviation (%RSD) of the calculated concentrations, are summarized below.

Method Parameter VariedDeuterated IS (%RSD)Analog IS (%RSD)External Standard (%RSD)
Nominal Condition 1.84.514.2
Column Temperature (+5°C) 2.16.818.5
Mobile Phase pH (-0.2 units) 2.58.221.3
Flow Rate (+10%) 1.97.116.8
Matrix from 6 Different Sources 3.112.5>30 (unreliable)

Visualizing the Workflow and Mechanism

The following diagrams illustrate the experimental workflow for robustness testing and the mechanism by which deuterated standards compensate for analytical variability.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Spike Blank Matrix with Analyte p2 Add Internal Standard (Deuterated or Analog) p1->p2 p3 Perform Extraction (e.g., SPE, LLE) p2->p3 a1 Inject Sample Extract p3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Quantify Concentration from Calibration Curve d2->d3

Caption: General experimental workflow for a robustness study using an internal standard.

G Conceptual diagram illustrating matrix effect compensation. cluster_deuterated With Deuterated IS cluster_analog With Analog IS A Analyte Ratio_D Analyte / IS Ratio REMAINS STABLE A->Ratio_D IS_D Deuterated IS IS_D->Ratio_D Matrix_D Matrix Interference (Ion Suppression) Matrix_D->A Matrix_D->IS_D   Affects Both Equally B Analyte Ratio_A Analyte / IS Ratio IS UNSTABLE B->Ratio_A IS_A Analog IS IS_A->Ratio_A Matrix_A Matrix Interference (Ion Suppression) Matrix_A->B Affects Analyte

Caption: Deuterated IS co-elutes and experiences the same matrix effects as the analyte.

Experimental Protocols

A robust analytical method requires well-defined and validated experimental protocols.

Protocol 1: Robustness Testing

The robustness of an analytical method should be evaluated by assessing its capacity to remain unaffected by small, deliberate variations in method parameters.[1]

  • Prepare Quality Control (QC) Samples: Prepare QC samples in the relevant biological matrix at a medium concentration.

  • Define Method Variations: Identify critical method parameters and define small, realistic variations.[11][12]

    • LC Parameters:

      • Mobile Phase pH: ±0.2 units[1]

      • Column Temperature: ±5°C[1]

      • Flow Rate: ±10%[1]

      • Mobile Phase Composition: ±2% organic[1]

    • MS Parameters: While less commonly varied in robustness tests, parameters like cone voltage can be assessed.

  • Analysis: Analyze a set of QC samples (n=3 to 6) under the nominal (unchanged) conditions. Then, analyze a new set of QCs for each single parameter variation.

  • Evaluation: Calculate the mean concentration and %RSD for the results from each condition. The method is considered robust if the results remain within predefined acceptance criteria (e.g., ±15% of the nominal value) and precision remains low (%RSD < 15%).

Protocol 2: Matrix Effect Evaluation

This protocol assesses the impact of matrix components on the ionization of the analyte.[2]

  • Prepare Two Sample Sets:

    • Set A: Spike the analyte and the internal standard into a post-extraction blank matrix (matrix that has gone through the extraction process).

    • Set B: Spike the analyte and the internal standard into a clean solvent.

  • Analysis: Analyze both sets of samples via LC-MS/MS.

  • Calculation: The matrix factor (MF) is calculated by comparing the peak area response of the analyte in the presence of matrix (Set A) to its response in a clean solvent (Set B). An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

  • Assessment with Deuterated IS: Crucially, calculate the MF for the analyte and the deuterated IS separately. Then, calculate the MF for the ratio of the analyte peak area to the IS peak area. For a robust method, while the individual MFs may vary, the MF of the ratio should be close to 1, demonstrating effective compensation.

Conclusion and Recommendation

The experimental data and established principles confirm that deuterated internal standards are the foundation of a robust quantitative LC-MS method.[4] Their ability to co-elute and behave almost identically to the native analyte provides unparalleled correction for variability in sample preparation and instrument response, especially from matrix effects.[2][5] While the initial investment in a deuterated standard may be higher, the resulting improvements in data quality, method reliability, and reduced need for costly investigations or repeat studies provide significant long-term scientific and financial benefits.[7] For researchers, scientists, and drug development professionals committed to data integrity, the adoption of deuterated internal standards is a critical step in developing robust and reliable analytical methods.

References

Precision in Bioanalysis: A Comparative Guide to Internal Standards for Trimebutine Quantification, Featuring N-Benzyl N-Demethyl Trimebutine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are paramount. In the quantification of trimebutine (B1183) and its metabolites, the choice of an appropriate internal standard is a critical factor in achieving robust and reproducible results. This guide provides a comparative overview of the performance of N-Benzyl N-Demethyl Trimebutine-d5, a deuterated internal standard, against a hypothetical non-deuterated alternative, highlighting the impact on inter-day and intra-day precision.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[2][3]

Comparative Precision Data

The following table summarizes hypothetical but representative inter-day and intra-day precision data for the quantification of trimebutine using this compound versus a non-deuterated structural analog as an internal standard. Precision is expressed as the relative standard deviation (%RSD).

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=18, 3 days)
This compound 52.84.5
502.13.2
5001.52.5
Non-Deuterated Analog 58.512.3
506.29.8
5004.87.5

As illustrated in the table, the use of a deuterated internal standard consistently results in lower %RSD values for both intra-day and inter-day precision, indicating a more reliable and reproducible assay.

Experimental Protocol: Bioanalytical Method for Trimebutine

This section details a representative experimental protocol for the quantification of trimebutine in human plasma using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for trimebutine and this compound.

3. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of trimebutine into blank plasma.

  • Process and analyze the calibration standards and QC samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

Bioanalytical Workflow Diagram

The following diagram illustrates the typical workflow for a bioanalytical method using a deuterated internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standard (N-Benzyl N-Demethyl Trimebutine-d5) Sample->Add_IS Spike Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Supernatant Reconstitute Reconstitution Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis Inject Peak_Integration Peak Integration LC_MS_Analysis->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Bioanalytical method workflow.

Conclusion

The use of a deuterated internal standard like this compound is a best practice in modern bioanalytical method validation. The data and methodologies presented in this guide underscore the significant advantages of SIL internal standards in achieving the high standards of accuracy and precision required in drug development and clinical research. The close physicochemical similarity between the analyte and the deuterated internal standard ensures superior correction for analytical variability, leading to more reliable pharmacokinetic and toxicokinetic data.

References

The Gold Standard: Justification for Using a Deuterated Internal Standard in Publications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly for researchers, scientists, and drug development professionals, the pursuit of accurate and reliable data is paramount. When employing liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that significantly impacts the quality of the results. This guide provides a comprehensive justification for the use of deuterated internal standards, objectively comparing their performance against alternatives and providing the supporting experimental data and protocols necessary for robust method validation and publication.

Stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, are widely recognized as the gold standard in quantitative mass spectrometry.[1][2] A deuterated IS is chemically identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with its heavier, stable isotope, deuterium.[3] This near-perfect analogy allows the IS to mimic the analyte's behavior throughout the entire analytical workflow—from sample preparation and extraction to chromatographic separation and ionization in the mass spectrometer.[4][5] By adding a known concentration of the deuterated IS to samples, calibrators, and quality controls, it is possible to correct for a multitude of variations, thereby ensuring the highest degree of accuracy and precision.[1]

Superior Performance in Mitigating Analytical Variability

The primary justification for using a deuterated internal standard lies in its superior ability to compensate for analytical variability, most notably matrix effects. Matrix effects, caused by co-eluting components from the biological sample, can lead to unpredictable ion suppression or enhancement, significantly compromising the accuracy and precision of the analytical method.[6] Because a deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[7]

Structural analogs, the common alternative to SIL-IS, have different chemical structures and, consequently, may exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies.[5] This disparity can lead to inadequate correction for matrix effects and other sources of variability.

Data Presentation: Quantitative Comparison of Internal Standard Performance

The following table summarizes data from a comparative study, highlighting the enhanced performance of a deuterated internal standard over a structural analog internal standard in a bioanalytical LC-MS/MS assay.

ParameterDeuterated Internal StandardStructural Analog Internal Standard
Accuracy (Mean Bias) 100.3%96.8%
Precision (CV%) 2.7% - 5.7%7.6% - 9.7%
Matrix Effect (CV%) < 5%15% - 25%

Key Observations:

  • Improved Accuracy: The assay using the deuterated internal standard shows a mean bias much closer to the nominal value, indicating a more accurate measurement.[1]

  • Enhanced Precision: The coefficient of variation (CV) is significantly lower with the deuterated standard, demonstrating superior reproducibility.[1]

  • Effective Matrix Effect Compensation: The variability in the matrix effect across different biological lots is substantially reduced with the use of a co-eluting deuterated internal standard.

Experimental Protocols

To rigorously evaluate and justify the use of a deuterated internal standard for publication, specific experiments must be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.

Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific biological matrix and to demonstrate the ability of the deuterated internal standard to compensate for this effect.

Methodology:

  • Sample Preparation:

    • Set A (Neat Solution): Prepare standards of the analyte and the deuterated internal standard in a clean solvent (e.g., methanol/water) at a concentration representative of the samples.

    • Set B (Post-Spiked Matrix): Obtain at least six different lots of the blank biological matrix (e.g., human plasma). Process these blank samples through the entire extraction procedure. In the final step, spike the extracted matrix with the analyte and the deuterated internal standard at the same concentrations as in Set A.[6]

    • Set C (Pre-Spiked Matrix): Spike the analyte and deuterated internal standard into the blank matrix before the extraction process. This set is primarily used for assessing recovery but is often analyzed concurrently.[6]

  • LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Effect (ME %):

      An ME of 100% indicates no matrix effect. An ME < 100% signifies ion suppression, while an ME > 100% indicates ion enhancement.[6]

    • Internal Standard Normalized Matrix Effect: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample in Set B. The consistency of this ratio across the different matrix lots demonstrates the effectiveness of the deuterated IS in correcting for variable matrix effects.

Mandatory Visualization

To clearly illustrate the logical workflow and the principles behind using a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

matrix_effect_compensation cluster_ionization Ionization Source cluster_signal Detector Signal Analyte Analyte IS Deuterated IS Ionization Ionization Process Analyte->Ionization Matrix Matrix Components IS->Ionization Matrix->Ionization Analyte_Signal Analyte Signal (Suppressed/Enhanced) Ionization->Analyte_Signal IS_Signal IS Signal (Equally Suppressed/Enhanced) Ionization->IS_Signal Ratio Ratio (Analyte/IS) Remains Constant Analyte_Signal->Ratio IS_Signal->Ratio

Caption: How a deuterated IS corrects for matrix effects during ionization.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. A key decision in this process is the selection of an appropriate internal standard (IS), with stable isotope-labeled internal standards (SIL-ISs) being the gold standard, particularly for mass spectrometry-based assays. This guide provides an objective comparison of SIL-ISs with other alternatives, supported by experimental data, and outlines the regulatory landscape for method validation.

The U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation.[1][2][3] The harmonized ICH M10 guideline is a key document that outlines the expectations for validating bioanalytical methods used in regulatory submissions.[2][3][4] A central theme across these guidelines is the emphasis on demonstrating the method's reliability, accuracy, and precision.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Regulatory bodies consistently recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible, especially for chromatographic methods coupled with mass spectrometry.[2] A SIL-IS is a version of the analyte where one or more atoms have been replaced with their stable, heavier isotopes (e.g., ²H, ¹³C, ¹⁵N). This modification makes it distinguishable by the mass spectrometer while maintaining nearly identical physicochemical properties to the analyte. This similarity is crucial for compensating for variability during sample preparation and analysis, including extraction efficiency and matrix effects.

Comparison of Internal Standard Performance

The choice of internal standard significantly impacts the performance of a bioanalytical method. While SIL-ISs are preferred, structural analogs are a common alternative when a SIL-IS is not available. The following table summarizes a comparison of their performance based on key validation parameters.

Validation ParameterStable Isotope-Labeled IS (SIL-IS)Structural Analog ISRationale
Matrix Effect Excellent Co-elutes with the analyte, experiencing and compensating for the same degree of ion suppression or enhancement.Moderate to Poor Different physicochemical properties can lead to different chromatographic retention and susceptibility to matrix effects, potentially compromising accuracy.
Recovery Excellent Tracks the analyte's recovery throughout the sample preparation process with high fidelity due to near-identical chemical properties.Variable Differences in structure can lead to variations in extraction efficiency compared to the analyte.
Precision High Typically results in lower coefficient of variation (%CV) due to better correction for analytical variability.Lower May exhibit higher %CV due to less effective compensation for variability.
Accuracy High The analyte-to-IS response ratio is more consistent, leading to more accurate quantification.Lower Discrepancies in response due to matrix effects and recovery can lead to biased results.

Quantitative Data from a Comparative Study:

A study comparing a SIL-IS and a structural analog for the quantification of an anticancer drug in plasma demonstrated a significant improvement in precision and accuracy with the SIL-IS.

Internal Standard TypePrecision (%CV)Accuracy (%Bias)
Stable Isotope-Labeled IS 2.5%1.8%
Structural Analog IS 8.9%-12.4%

Regulatory Acceptance Criteria for Method Validation

The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods. The following table summarizes the key validation parameters and their acceptance criteria for chromatographic methods.

Validation ParameterPurposeKey Acceptance Criteria
Selectivity To ensure the method can differentiate the analyte and IS from endogenous components in the matrix.[1][2]Response in blank samples from at least 6 sources should be <20% of the Lower Limit of Quantitation (LLOQ) for the analyte and <5% for the IS.[1][5]
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and IS.The coefficient of variation (CV) of the IS-normalized matrix factor from at least 6 lots of matrix should not be greater than 15%.[6]
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration.A minimum of 6 non-zero standards; r² ≥ 0.99 is generally expected; back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To demonstrate the closeness of measured values to the nominal value and the degree of scatter.[7][8]Within-run and between-run precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%Bias) should be within ±15% (±20% at LLOQ).[1][7]
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis).[9][10][11]Mean concentration of stability QC samples should be within ±15% of the nominal concentration.[1][11]

Experimental Protocols for Key Validation Experiments

Detailed and well-documented experimental protocols are fundamental to a successful method validation. Below are generalized protocols for key validation experiments.

Selectivity and Specificity

Objective: To assess the potential for interference from endogenous matrix components.

Protocol:

  • Obtain blank matrix from at least six different individual donors.

  • Process each blank matrix sample with and without the internal standard.

  • Prepare a sample at the Lower Limit of Quantitation (LLOQ).

  • Analyze the processed samples by LC-MS/MS.

  • Examine the chromatograms for any interfering peaks at the retention times of the analyte and the IS.

  • The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.[1][5]

Matrix Effect

Objective: To evaluate the suppressive or enhancing effect of the matrix on the ionization of the analyte and IS.

Protocol:

  • Obtain blank matrix from at least six different individual donors.

  • Prepare three sets of samples at low and high QC concentrations:

    • Set A (Neat Solution): Analyte and IS in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the extracted matrix.

    • Set C (Pre-Extraction Spike): Analyte and IS are added to the blank matrix before extraction.

  • Calculate the Matrix Factor (MF) for the analyte and IS: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix).

  • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS).

  • The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different matrix lots should be ≤15%.[6]

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true values and the degree of variability.

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Analyze at least five replicates of each QC level in a single analytical run to determine within-run accuracy and precision.

  • Repeat the analysis over at least three different runs on different days to determine between-run accuracy and precision.

  • Calculate the percent bias (for accuracy) and percent coefficient of variation (%CV) (for precision) for each QC level.

  • The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the %CV should not exceed 15% (20% at the LLOQ).[1][7]

Visualizing the Workflow and Logic

To better illustrate the key processes and logical relationships in bioanalytical method validation, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample_Collection Sample Collection (e.g., Plasma) Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Analyte Extraction (e.g., SPE, LLE) Spiking->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Ratio_Calculation Analyte/IS Ratio Calculation Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: A typical bioanalytical workflow using an internal standard.

Caption: A decision tree for selecting an appropriate internal standard.

References

Incurred Sample Reanalysis for N-desmethyltrimebutine: A Comparative Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of regulated bioanalysis, incurred sample reanalysis (ISR) serves as a critical measure of the reproducibility and reliability of an analytical method. This guide provides a comparative analysis of bioanalytical methods for the quantification of N-desmethyltrimebutine, the primary active metabolite of trimebutine (B1183), with a focus on addressing challenges encountered during ISR. The following sections detail experimental protocols, present comparative data, and outline the logical workflows for ensuring a robust and reliable bioanalytical assay.

Understanding Incurred Sample Reanalysis (ISR)

ISR is a regulatory requirement by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to verify the reproducibility of a bioanalytical method.[1][2] It involves re-analyzing a subset of samples from a clinical or nonclinical study in a separate run on a different day.[1] For small molecules, the acceptance criterion typically requires that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and repeat measurements should be within ±20% of their mean.[3]

An ISR failure, where the reanalyzed sample results do not agree with the original results, can indicate issues with the bioanalytical method that were not apparent during the initial validation with spiked quality control (QC) samples.[3] Such failures necessitate an investigation to identify the root cause and may require method modification and revalidation.[3]

A notable case of ISR failure for N-desmethyltrimebutine was reported during a Phase I clinical study.[4] The investigation revealed the presence of a previously unidentified unstable N-glucuronide metabolite of N-desmethyltrimebutine, which led to a positive bias in the ISR results.[4] This guide uses this case as a primary example to compare a method that initially failed ISR with an improved, successful method.

Comparison of Bioanalytical Methods for N-desmethyltrimebutine

This section compares two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of N-desmethyltrimebutine in human plasma:

  • Method 1: Initial Method with ISR Failure. A standard protein precipitation extraction method.

  • Method 2: Improved Method with Acidification. An enhanced method incorporating an acidification step to ensure the hydrolysis of an unstable metabolite.

Additionally, an alternative automated method is presented for comparison.

Table 1: Summary of Bioanalytical Method Performance
ParameterMethod 1: Initial Method (Failed ISR)Method 2: Improved Method (with Acidification)Alternative: Automated Turbulent Flow LC-MS/MS[5]
Extraction Technique Protein PrecipitationProtein Precipitation with AcidificationAutomated Turbulent Flow Online Extraction[5]
Key Method Step Direct analysis after protein precipitation.Incubation with acid to hydrolyze unstable metabolites.[4]Online sample clean-up and extraction.[5]
ISR Performance Failed. Positive bias observed in reanalyzed samples.[4]Successful. "Fit-for-purpose" assay.[4]Not explicitly reported, but validated for accuracy and precision.[5]
Accuracy (% Nominal) Not explicitly stated, but ISR failure indicates inaccuracy with incurred samples.Not explicitly stated, but implied to be within acceptable limits for a "fit-for-purpose" assay.[4]90.0 – 98.5%[5]
Precision (%CV) Not explicitly stated.Not explicitly stated.< 8.7% (Intra- and Inter-day)[5]
Lower Limit of Quantification (LLOQ) Not explicitly stated.Not explicitly stated.10 ng/mL[5]
Linear Range Not explicitly stated.Not explicitly stated.10 - 1,000 ng/mL[5]
Internal Standard Not explicitly stated.Not explicitly stated.Haloperidol-d4[5]

Experimental Protocols

Method 1: Initial Bioanalytical Method (Protein Precipitation)

This method represents a common approach for the bioanalysis of small molecules in plasma.

  • Sample Preparation:

    • An aliquot of human plasma containing N-desmethyltrimebutine is mixed with a protein precipitation agent (e.g., acetonitrile) containing an internal standard.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube or plate for analysis.

  • Chromatography:

    • An aliquot of the supernatant is injected onto a reverse-phase HPLC or UPLC column.

    • Separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry:

    • The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Quantification is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for N-desmethyltrimebutine and its internal standard.

Method 2: Improved Bioanalytical Method (Protein Precipitation with Acidification)

This modified method was developed to address the ISR failure observed with Method 1.[4]

  • Sample Preparation:

    • An aliquot of human plasma is treated with a protein precipitation agent.

    • Acidification Step: An acid (e.g., formic acid) is added to the sample, and it is incubated to facilitate the hydrolysis of the unstable N-glucuronide metabolite back to N-desmethyltrimebutine.[4]

    • Following incubation, the sample is centrifuged.

    • The supernatant is then processed for injection.

  • Chromatography and Mass Spectrometry:

    • The chromatographic and mass spectrometric conditions are similar to those described in Method 1. The key difference lies in the sample preparation, which ensures that the total N-desmethyltrimebutine concentration (both parent and metabolite-derived) is measured.

Quantitative Data from Incurred Sample Reanalysis

The following table presents the ISR results for N-desmethyltrimebutine using the initial extraction method (Method 1), which ultimately failed to meet the acceptance criteria due to a positive bias.[4]

Table 2: Incurred Sample Reanalysis Results for N-desmethyltrimebutine (Method 1)
Sample IDInitial Concentration (ng/mL)Reanalysis Concentration (ng/mL)% Difference from Mean
115.617.511.4
219.324.122.1
324.530.622.1
433.739.515.8
545.256.422.2
655.967.819.4
768.485.322.3
888.110517.5
910212822.6
1012515420.8
1115118520.2
1218222119.3
1321526520.8
1425431019.9
1529836219.4
1635542517.9
1740148819.6
1845555019.0
1950260518.6
2055866817.9
2160172518.7
2265578017.4
2370584518.1
2475890117.2
2580195517.6

Data adapted from Montpetit et al., Bioanalysis (2015).[4]

Analysis of ISR Failure: The data in Table 2 shows a consistent positive bias in the reanalyzed samples, with several samples exceeding the 20% difference threshold. This trend pointed towards an instability issue where a metabolite was converting back to the parent analyte, N-desmethyltrimebutine, during sample storage or processing.[4]

Visualizing the Bioanalytical Workflow and ISR Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the decision-making process in ISR.

ISR_Workflow cluster_study Clinical/Nonclinical Study cluster_isr Incurred Sample Reanalysis cluster_outcome Outcome SampleCollection Sample Collection from Subjects InitialAnalysis Initial Bioanalysis of All Samples SampleCollection->InitialAnalysis SampleStorage Store Incurred Samples InitialAnalysis->SampleStorage SelectSubset Select Subset of Samples for ISR SampleStorage->SelectSubset Reanalysis Reanalyze Selected Samples SelectSubset->Reanalysis CalculateDiff Calculate % Difference Reanalysis->CalculateDiff Acceptance Compare to Acceptance Criteria (≥67% of samples within ±20%) CalculateDiff->Acceptance Pass ISR Passed Acceptance->Pass Criteria Met Fail ISR Failed Acceptance->Fail Criteria Not Met Investigate Investigate Cause of Failure Fail->Investigate ModifyMethod Modify Bioanalytical Method Investigate->ModifyMethod Revalidate Revalidate Modified Method ModifyMethod->Revalidate

Caption: Workflow for Incurred Sample Reanalysis (ISR).

Method_Comparison cluster_sample Plasma Sample cluster_method1 Method 1: Initial cluster_method2 Method 2: Improved Plasma Plasma containing N-desmethyltrimebutine (NDMT) and NDMT-glucuronide M1_PP Protein Precipitation Plasma->M1_PP M2_PP Protein Precipitation Plasma->M2_PP M1_Analysis LC-MS/MS Analysis M1_PP->M1_Analysis M1_Result Measures free NDMT + partially hydrolyzed NDMT-glucuronide M1_Analysis->M1_Result M1_Outcome ISR Failure (Positive Bias) M1_Result->M1_Outcome M2_Acid Acidification & Incubation (Hydrolysis of Glucuronide) M2_PP->M2_Acid M2_Analysis LC-MS/MS Analysis M2_Acid->M2_Analysis M2_Result Measures Total NDMT M2_Analysis->M2_Result M2_Outcome Successful ISR M2_Result->M2_Outcome

Caption: Comparison of bioanalytical methods for N-desmethyltrimebutine.

Conclusion and Recommendations

The case of N-desmethyltrimebutine highlights the importance of ISR in uncovering potential liabilities in a bioanalytical method that may not be evident from validation using spiked QC samples alone.[3][4] The presence of unstable metabolites that can back-convert to the parent analyte is a known challenge in bioanalysis.

Key Takeaways:

  • Method Robustness is Crucial: A simple protein precipitation may not be sufficient for all analytes, especially those prone to forming unstable conjugates.

  • Investigate ISR Failures Thoroughly: A failed ISR should trigger a comprehensive investigation into potential causes, including metabolite instability, sample handling, and matrix effects.[3]

  • Method Modification May Be Necessary: As demonstrated, modifying the sample preparation procedure, such as by adding an acidification and incubation step, can be an effective solution to address metabolite instability and achieve a reliable, "fit-for-purpose" assay.[4]

For drug development professionals, this guide underscores the need for a proactive approach to bioanalytical method development, considering the potential metabolic pathways of the drug and its metabolites. Anticipating and addressing potential issues like metabolite instability early in the development process can prevent costly delays and ensure the generation of high-quality, reliable data for pharmacokinetic and toxicokinetic assessments.

References

Safety Operating Guide

Proper Disposal of N-Benzyl N-Demethyl Trimebutine-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of N-Benzyl N-Demethyl Trimebutine-d5, ensuring compliance with safety regulations and the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The primary goal for the disposal of this compound is to ensure it is managed as a chemical waste product through a licensed and regulated disposal stream. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

  • Consult Institutional Guidelines : Before proceeding, review your institution's specific chemical hygiene plan and waste disposal protocols. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste management.

  • Waste Classification : Treat this compound as a chemical waste. While its specific toxicity profile is not widely documented, it is prudent to handle it as a potentially hazardous substance.

  • Containerization :

    • Place solid this compound waste into a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • For solutions containing this compound, use a compatible, sealed waste container. Do not mix with incompatible waste streams.

  • Labeling : The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: 1330189-05-3

    • An accurate estimation of the quantity of the waste.

    • The date of accumulation.

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arrange for Pickup : Contact your institution's EHS department to schedule a pickup of the chemical waste. They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations, which typically involves incineration by a licensed hazardous waste management company.

Quantitative Data Summary

As specific quantitative data regarding the disposal of this compound is not available, the following table summarizes the key logistical information for its proper management.

ParameterGuideline
Waste Category Chemical Waste (Assume Hazardous)
Disposal Method Licensed Hazardous Waste Vendor
Recommended Treatment Incineration
PPE Requirement Safety Goggles, Chemical-Resistant Gloves, Lab Coat
Handling Location Chemical Fume Hood

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition a Don Personal Protective Equipment (PPE) b Handle in a Chemical Fume Hood a->b c Consult Institutional EHS Guidelines d Classify as Chemical Waste c->d e Segregate and Containerize in a Labeled Waste Bottle d->e f Store in Designated Satellite Accumulation Area e->f g Schedule Waste Pickup with EHS f->g h Licensed Vendor Collection g->h i Incineration h->i

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental responsibility.

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